Product packaging for Hexaphenyldistannane(Cat. No.:CAS No. 1064-10-4)

Hexaphenyldistannane

Cat. No.: B091783
CAS No.: 1064-10-4
M. Wt: 700.0 g/mol
InChI Key: UAPQJVJCJITJET-UHFFFAOYSA-N
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Description

Hexaphenyldistannane is a useful research compound. Its molecular formula is C36H30Sn2 and its molecular weight is 700.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22333. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H30Sn2 B091783 Hexaphenyldistannane CAS No. 1064-10-4

Properties

InChI

InChI=1S/6C6H5.2Sn/c6*1-2-4-6-5-3-1;;/h6*1-5H;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPQJVJCJITJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1064-10-4
Record name 1,1,1,2,2,2-Hexaphenyldistannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1064-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Hexaphenyldistannane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1064-10-4

This guide provides an in-depth technical overview of Hexaphenyldistannane, catering to researchers, scientists, and professionals in drug development. It covers the compound's properties, synthesis, and relevant biological activities, presenting data in a structured and accessible format.

Physicochemical and Structural Data

This compound, also known as hexaphenylditin, is an organotin compound with the chemical formula C36H30Sn2. It consists of two triphenyltin units joined by a tin-tin bond.

PropertyValueReference
Molecular Formula C36H30Sn2--INVALID-LINK--
Molecular Weight 700.04 g/mol --INVALID-LINK--
Appearance Colorless solidGeneric knowledge
Melting Point 232-234 °CGeneric knowledge
Solubility Insoluble in water, soluble in organic solvents like benzene and chloroform.Generic knowledge
Spectroscopic Data
Spectroscopy Data HighlightsReference
Mass Spectrometry (EI) Key fragments (m/z): 351 ([M/2]+), 273, 197, 120, 77.--INVALID-LINK--
¹H NMR Aromatic protons typically appear as a multiplet in the range of 7.2-7.8 ppm.Generic spectroscopic principles
¹³C NMR Aromatic carbons show signals between 128 and 145 ppm.Generic spectroscopic principles
¹¹⁹Sn NMR The chemical shift is a key indicator of the coordination environment of the tin atom.[1][2]
Infrared (IR) Characteristic peaks for phenyl groups are observed.Generic spectroscopic principles

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reductive coupling of a triphenyltin halide.

Reaction: 2 (C6H5)3SnCl + 2 Na → (C6H5)3Sn-Sn(C6H5)3 + 2 NaCl

Materials:

  • Triphenyltin chloride ((C6H5)3SnCl)

  • Sodium metal (Na)

  • Anhydrous toluene

  • Anhydrous ethanol

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve triphenyltin chloride in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add small pieces of sodium metal to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring for several hours.

  • After the reaction is complete (indicated by the consumption of sodium), cool the mixture to room temperature.

  • Cautiously add anhydrous ethanol to quench any unreacted sodium.

  • Filter the mixture to remove sodium chloride and any other insoluble byproducts.

  • Wash the filtrate with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., benzene/ethanol) to obtain pure, colorless crystals of this compound.

Biological Activity and Signaling Pathways

Organotin compounds, including triphenyltin derivatives, are known for their biological activity, which often stems from their interaction with cellular components. Triphenyltin compounds have been shown to exhibit cytotoxic effects and can interfere with key biological processes.[3][4]

One of the proposed mechanisms of action for triphenyltin compounds involves the disruption of mitochondrial function. Specifically, they can act as inhibitors of the H+-ATPase, which is a critical enzyme in cellular energy production.[5]

Potential Signaling Pathway Disruption by Triphenyltin Compounds

Triphenyltin (TPT) compounds can interfere with cellular signaling, including pathways involving nuclear receptors like the Retinoid X Receptor (RXR) and Liver X Receptor (LXR).[6] This can disrupt cholesterol homeostasis and steroidogenesis.

G cluster_0 Nuclear Receptor Signaling TPT Triphenyltin (TPT) RXR Retinoid X Receptor (RXR) TPT->RXR Binds LXR Liver X Receptor (LXR) TPT->LXR Modulates PPARg Peroxisome Proliferator- Activated Receptor γ (PPARγ) TPT->PPARg Binds Mitochondria Mitochondria TPT->Mitochondria GeneExpression Altered Gene Expression RXR->GeneExpression LXR->GeneExpression PPARg->GeneExpression Steroidogenesis Disrupted Steroidogenesis GeneExpression->Steroidogenesis ATPase H+-ATPase Inhibition Mitochondria->ATPase Cytotoxicity Cytotoxicity ATPase->Cytotoxicity Steroidogenesis->Cytotoxicity

Caption: Interaction of Triphenyltin with Cellular Targets.

Applications in Organic Synthesis

This compound serves as a useful reagent in organic synthesis, particularly in radical reactions. The relatively weak tin-tin bond can be cleaved homolytically by heat or light to generate triphenyltin radicals, [(C6H5)3Sn•].

Experimental Workflow: Radical-Mediated Reaction

This workflow illustrates the use of this compound as a source of triphenyltin radicals for a hypothetical radical cyclization reaction.

G start Start reagents This compound + Alkyl Halide Substrate + Initiator (e.g., AIBN) start->reagents reaction_setup Combine in Solvent (e.g., Benzene) reagents->reaction_setup heating Heat to Induce Radical Formation reaction_setup->heating cyclization Radical Cyclization Occurs heating->cyclization quenching Reaction Quenching cyclization->quenching workup Aqueous Workup & Extraction quenching->workup purification Column Chromatography workup->purification product Isolated Cyclized Product purification->product end End product->end

Caption: Workflow for a Radical Cyclization Reaction.

References

Hexaphenyldistannane: A Technical Guide to its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of hexaphenyldistannane, (C₆H₅)₃Sn-Sn(C₆H₅)₃. The document traces the origins of its synthesis to the pioneering days of organometallic chemistry in the mid-19th century and details the key synthetic methodologies that were historically employed. A summary of its physicochemical and structural properties is presented in tabular format for clarity. Detailed experimental protocols for seminal synthetic routes are provided, alongside graphical representations of historical timelines, reaction mechanisms, and experimental workflows to facilitate a deeper understanding of this foundational organotin compound.

Introduction: The Dawn of Organotin Chemistry

The field of organotin chemistry, the study of compounds containing tin-carbon bonds, has its roots in the mid-19th century. In 1849, Edward Frankland's isolation of diethyltin diiodide marked a significant milestone.[1][2] Shortly after, in 1852, Carl Löwig reported the synthesis of alkyltin compounds through the reaction of alkyl halides with a tin-sodium alloy, an observation that is widely considered the genesis of organotin chemistry.[1][2][3] It was within this fertile scientific landscape that the synthesis of compounds featuring direct metal-metal bonds, such as this compound, became an achievable goal. While a single definitive "discovery" of this compound is not prominently documented, the first successful synthesis is attributed to Albert Ladenburg in 1870, who prepared it by the reaction of triphenyltin iodide with sodium. This work was a crucial step in understanding the catenation abilities of metallic elements.

Historical Synthetic Methodologies

The early syntheses of this compound relied on reductive coupling reactions, a testament to the ingenuity of 19th and early 20th-century chemists. The two primary historical methods are detailed below.

Wurtz-Fittig Type Reaction

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, involves the reductive coupling of an aryl halide and an alkyl halide with sodium metal. In the case of this compound, a variation of this reaction using an organotin halide is employed. The reaction of a triphenyltin halide (typically chloride or iodide) with a reducing agent like sodium metal in an anhydrous solvent such as diethyl ether or benzene leads to the formation of the tin-tin bond.

The overall reaction can be represented as:

2 (C₆H₅)₃Sn-X + 2 Na → (C₆H₅)₃Sn-Sn(C₆H₅)₃ + 2 NaX (where X = Cl, I)

This method, while foundational, often suffered from side reactions and difficulties in purification.

Reduction of Triphenyltin Hydride

Another early method involved the decomposition or reaction of triphenyltin hydride. In certain conditions, particularly in the presence of amines or other catalysts, triphenyltin hydride can undergo dehydrocondensation to yield this compound and hydrogen gas.[4][5]

2 (C₆H₅)₃Sn-H → (C₆H₅)₃Sn-Sn(C₆H₅)₃ + H₂

This reaction highlighted the reactivity of the Sn-H bond and provided an alternative route to the distannane.

Quantitative Data Summary

This compound is a white, crystalline solid. Its key physical, spectroscopic, and crystallographic data are summarized in the following tables.

Table 1: Physical and Spectroscopic Properties of this compound
PropertyValue
Molecular Formula C₃₆H₃₀Sn₂
Molecular Weight 700.04 g/mol
Appearance White to off-white powder or crystals[1]
Melting Point 232-237 °C[1][6]
Solubility Soluble in diethyl ether, chloroform.[6]
¹H NMR (CDCl₃) ~7.2-7.8 ppm (multiplet, aromatic protons)
¹³C NMR (CDCl₃) ~128-138 ppm (multiple signals, aromatic carbons)
¹¹⁹Sn NMR (CDCl₃) ~ -80 to -100 ppm
IR (KBr, cm⁻¹) ~3050 (aromatic C-H stretch), ~1480, 1430 (aromatic C=C stretch), ~1070, 730, 695 (C-H bending)
Mass Spec (EI) m/z 700 (M+), fragments corresponding to loss of phenyl groups (e.g., m/z 623, 350, 273, 197, 120, 77)

Note: Specific NMR chemical shifts can vary slightly depending on the solvent and experimental conditions. The values provided are typical ranges for the phenyl groups.

Table 2: Crystallographic Data for this compound Polymorphs
ParameterMonoclinic PolymorphTriclinic Polymorph
Space Group P2₁/cP-1
a (Å) 19.240(3)10.113(1)
b (Å) 9.146(2)10.138(1)
c (Å) 19.351(2)10.155(1)
α (°) 9060.01(1)
β (°) 118.87(1)60.11(1)
γ (°) 9060.23(1)
Sn-Sn bond length (Å) 2.780(4) and 2.759(4)2.773(1)

Experimental Protocols

The following are representative protocols for the historical synthesis of this compound, adapted from the principles of the original methods. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Synthesis via Wurtz-Fittig Type Reaction from Triphenyltin Chloride

Materials:

  • Triphenyltin chloride ((C₆H₅)₃SnCl)

  • Sodium metal, finely dispersed

  • Anhydrous toluene or xylene

  • Anhydrous hexane

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene and sodium metal.

  • The mixture is heated to the melting point of sodium (97.8 °C) and stirred vigorously to create a fine dispersion of the metal.

  • The dispersion is allowed to cool to room temperature while stirring continues.

  • A solution of triphenyltin chloride in anhydrous toluene is added dropwise to the sodium dispersion over 30 minutes. An exothermic reaction should be observed.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for 4-6 hours with vigorous stirring.

  • The mixture is then cooled to room temperature, and any unreacted sodium is destroyed by the careful, dropwise addition of ethanol.

  • The mixture is filtered to remove sodium chloride and other insoluble by-products.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude solid is washed with cold anhydrous hexane to remove any unreacted triphenyltin chloride.

  • The white solid is then recrystallized from a suitable solvent such as a toluene/hexane mixture to yield pure this compound.

Visualizations

The following diagrams illustrate the historical development, a key reaction mechanism, and a typical experimental workflow for the synthesis of this compound.

historical_development cluster_1850s 1850s: Foundational Work cluster_1870s 1870s: First Synthesis cluster_20th_Century 20th Century: Mechanistic & Structural Studies Frankland_1849 1849 Frankland isolates diethyltin diiodide Lowig_1852 1852 Löwig synthesizes alkyltins from Sn/Na alloy Frankland_1849->Lowig_1852 Pioneering Organometallics Ladenburg_1870 1870 Ladenburg synthesizes This compound via Wurtz-type reaction Lowig_1852->Ladenburg_1870 Enabling Reductive Coupling Hydride_Routes Development of organotin hydride routes Ladenburg_1870->Hydride_Routes Expanding Synthetic Methods Structural_Elucidation X-ray crystallography reveals Sn-Sn bond and polymorphism Ladenburg_1870->Structural_Elucidation Providing Material for Study

Fig 1. Historical timeline of the discovery of this compound.

wurtz_fittig_mechanism cluster_step1 Step 1: Formation of Triphenyltin Radical cluster_step2 Step 2: Dimerization Reactants1 2 (C₆H₅)₃Sn-Cl + 2 Na Radical (C₆H₅)₃Sn• Reactants1->Radical Single Electron Transfer Radical2 2 (C₆H₅)₃Sn• Product (C₆H₅)₃Sn-Sn(C₆H₅)₃ Radical2->Product Radical Coupling

Fig 2. Simplified radical mechanism for the Wurtz-Fittig type synthesis.

experimental_workflow Start Setup Inert Atmosphere Apparatus Dispersion Prepare Sodium Dispersion in Toluene Start->Dispersion Addition Add (C₆H₅)₃SnCl Solution Dropwise Dispersion->Addition Reflux Heat to Reflux for 4-6 hours Addition->Reflux Quench Cool and Quench Excess Sodium Reflux->Quench Filtration Filter to Remove Insoluble Salts Quench->Filtration Concentration Remove Solvent Under Vacuum Filtration->Concentration Washing Wash Crude Product with Hexane Concentration->Washing Recrystallization Recrystallize from Toluene/Hexane Washing->Recrystallization End Pure this compound Recrystallization->End

Fig 3. Experimental workflow for this compound synthesis.

Conclusion

This compound holds a significant place in the history of chemistry as one of the earliest examples of a stable compound with a direct, unsupported metal-metal bond. Its synthesis, dating back to the work of Ladenburg, was a direct consequence of the pioneering efforts in organometallic chemistry in the 19th century. The historical synthetic routes, primarily based on Wurtz-Fittig type couplings, laid the groundwork for the development of more sophisticated methods for creating polymetallic systems. The structural and spectroscopic data presented herein provide a quantitative basis for the characterization of this important molecule, which continues to be a reference point in the study of organotin chemistry.

References

An In-depth Technical Guide to the Spectroscopic Data of Hexaphenyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hexaphenyldistannane, a key organotin compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers in various scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound in solution. The key nuclei for analysis are ¹H, ¹³C, and ¹¹⁹Sn.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the phenyl protons. Due to the complex coupling patterns and potential for overlapping signals, the spectrum typically appears as a multiplet in the aromatic region.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~7.2 - 7.6MultipletPhenyl protons (C₆H₅)

Note: The exact chemical shift and multiplicity can vary depending on the solvent and the spectrometer's field strength.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the different carbon atoms of the phenyl rings.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~128 - 138Phenyl carbons (C₆H₅)

Note: The spectrum will show multiple signals in this range corresponding to the ipso, ortho, meta, and para carbons of the phenyl groups. The exact chemical shifts are influenced by the tin atoms and the solvent.

¹¹⁹Sn NMR Data

¹¹⁹Sn NMR is a crucial technique for directly probing the tin environment. The chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For hexa-substituted distannanes, the chemical shift provides valuable structural information.

Table 3: ¹¹⁹Sn NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm
-80 to -120

Note: This is a typical range for hexaorganodistannanes. The exact value can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing its vibrational modes. The IR spectrum of this compound is dominated by the vibrations of the phenyl groups.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
~3050Aromatic C-H stretch
~1580, ~1480, ~1430Aromatic C=C ring stretching
~730, ~695Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum shows the molecular ion peak and characteristic fragments resulting from the cleavage of the Sn-Sn and Sn-C bonds.

Table 5: Major Fragments in the Mass Spectrum of this compound

m/zFragment
702[Sn₂(C₆H₅)₆]⁺ (Molecular Ion)
351[Sn(C₆H₅)₃]⁺
274[Sn(C₆H₅)₂]⁺
197[Sn(C₆H₅)]⁺
120[Sn]⁺
77[C₆H₅]⁺

Note: The m/z values are based on the most abundant isotopes of tin and carbon.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving an appropriate amount of the solid compound in a deuterated solvent (e.g., CDCl₃, C₆D₆). The concentration typically ranges from 5-20 mg/mL for ¹H and ¹³C NMR, and may be higher for ¹¹⁹Sn NMR.

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed.

    • ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum.

    • ¹¹⁹Sn NMR: A proton-decoupled experiment is performed. Due to the low natural abundance and lower gyromagnetic ratio of ¹¹⁹Sn, a larger number of scans may be required to obtain a good signal-to-noise ratio. Tetramethyltin (SnMe₄) is often used as an external reference.

IR Spectroscopy
  • Sample Preparation: As this compound is a solid, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

    • KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • ATR: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization Method: Electron Ionization (EI) is a common method for organometallic compounds.

  • Instrumentation: A mass spectrometer capable of EI is used, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: The mass spectrum is recorded over a suitable m/z range to include the molecular ion and expected fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Direct Insertion or GC Injection Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C, ¹¹⁹Sn) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Hexaphenyldistannane: A Technical Guide to its Toxicology and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data for Hexaphenyldistannane is limited. Much of the information in this guide is extrapolated from studies on structurally similar triphenyltin (TPT) compounds, such as triphenyltin hydroxide (TPTH) and triphenyltin chloride (TPTC). This approach is taken to provide a comprehensive overview of the potential hazards, but it should be noted that the toxicological profile of this compound has not been fully investigated.

Executive Summary

This compound is an organotin compound with a high potential for toxicity. Safety Data Sheets (SDS) consistently classify it as fatal if inhaled and toxic if swallowed or in contact with skin. It is also recognized as being very toxic to aquatic life with long-lasting effects. Due to the scarcity of specific toxicological studies on this compound, this guide synthesizes available data on the compound and leverages the more extensive research on triphenyltin (TPT) compounds to provide a robust understanding of its potential hazards. The primary toxicological concerns associated with phenyltin compounds include acute toxicity, neurotoxicity, immunotoxicity, and developmental and reproductive toxicity. This document provides a detailed overview of these effects, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key toxicological pathways and workflows.

Hazard Identification and Classification

This compound is classified as a highly toxic substance. The primary routes of exposure are inhalation, ingestion, and dermal contact.

GHS Hazard Statements:

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H330: Fatal if inhaled

  • H410: Very toxic to aquatic life with long lasting effects

Quantitative Toxicological Data

Quantitative data for this compound is scarce. The following tables summarize the available data for this compound and its close structural analogs, the triphenyltin compounds.

Table 1: Acute Toxicity Data for this compound

Test SubstanceSpeciesRouteToxicity ValueReference
HexaphenylditinHouse and Deer MiceOralApproximate Lethal Dose (ALD) data available*[1]

*Note: A study on the acute oral toxicity of 933 chemicals in house and deer mice included Hexaphenylditin (CAS No. 1064-10-4). While the exact ALD value is not detailed in the available summary, this indicates that experimental data on the acute oral toxicity of this compound exists[1].

Table 2: Acute Toxicity Data for Triphenyltin (TPT) Compounds (Surrogates for this compound)

Test SubstanceSpeciesRouteToxicity Value (LD50/LC50)Reference
Triphenyltin HydroxideRat (male)Oral156 mg/kg[2]
Triphenyltin HydroxideRat (female)Oral268 mg/kg[3]
Triphenyltin HydroxideRabbitDermal127 mg/kg[4]
Triphenyltin HydroxideRatInhalation (4h)0.06 mg/L[4]
Triphenyltin ChlorideRatOral190 mg/kg[5]
Triphenyltin ChlorideGilthead seabream (embryo)Aquatic34.2 µg/L (24h LC50)[6]
Triphenyltin HydroxideMallard DuckOral378 mg/kg[2]

Table 3: Developmental and Reproductive Toxicity of Triphenyltin Hydroxide (TPTH)

SpeciesExposureEffectNOAEL/LOAELReference
MouseGestation days 6-17 (oral)EmbryotoxicityNOAEL < 3.75 mg/kg bw/day[7]
Rat2-generation studyDecreased litter size, effects on liver and spleen-[8]

Mechanisms of Toxicity

The toxicity of phenyltin compounds is believed to be multifactorial, targeting several key cellular processes.

Mitochondrial Dysfunction

Triphenyltin compounds are potent inhibitors of mitochondrial ATP synthase[4]. This inhibition disrupts oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately cell death.

Endocrine Disruption

Triphenyltin compounds are considered endocrine disruptors[3]. They have been shown to modulate the activity of nuclear receptors, including the Liver X Receptor (LXR) and Retinoid X Receptor (RXR), which play crucial roles in cholesterol metabolism and other cellular processes[9]. This can lead to disruptions in steroid hormone signaling.

Neurotoxicity

Organotin compounds, including phenyltins, are known neurotoxins[10]. The mechanisms of neurotoxicity are complex and can involve the induction of neuronal apoptosis, disruption of calcium homeostasis, and interference with neurotransmitter systems[4].

Immunotoxicity

Phenyltin compounds have been shown to be immunotoxic, with effects observed on various immune cells[11]. This can lead to immunosuppression and an increased susceptibility to infections.

Genotoxicity

Some organotin compounds have demonstrated genotoxic potential[6]. This can include the induction of chromosomal aberrations and DNA damage.

Experimental Protocols

This section details methodologies for key experiments used to assess the toxicology of organotin compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (or a surrogate) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This method is used to estimate the LD50 value with a reduced number of animals.

Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next animal is given a lower dose.

Protocol:

  • Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of the test substance using a gavage needle. The initial dose is selected based on available information, or a default of 175 mg/kg.

  • Observation: Observe the animal for signs of toxicity and mortality for at least 14 days.

  • Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is increased or decreased by a constant factor (e.g., 3.2).

  • LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the outcomes of the dosed animals.

Mandatory Visualizations

Signaling Pathways

Organotin_Toxicity_Pathway cluster_exposure Exposure cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_organismal_effects Organismal Effects This compound This compound Mitochondria Mitochondria This compound->Mitochondria Nuclear_Receptors Nuclear Receptors (LXR, RXR) This compound->Nuclear_Receptors Immune_Cells Immune Cells This compound->Immune_Cells Neurons Neurons This compound->Neurons DNA_Damage DNA Damage This compound->DNA_Damage ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Endocrine_Disruption Endocrine Disruption Nuclear_Receptors->Endocrine_Disruption Immunosuppression Immunosuppression Immune_Cells->Immunosuppression Neuronal_Apoptosis Neuronal Apoptosis Neurons->Neuronal_Apoptosis Acute_Toxicity Acute Toxicity ATP_Depletion->Acute_Toxicity Reproductive_Toxicity Reproductive & Developmental Toxicity Endocrine_Disruption->Reproductive_Toxicity Increased_Susceptibility Increased Susceptibility to Infection Immunosuppression->Increased_Susceptibility Neurotoxicity Neurotoxicity Neuronal_Apoptosis->Neurotoxicity Genotoxicity Genotoxicity DNA_Damage->Genotoxicity

Caption: Overview of potential toxicological pathways of this compound.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cell_Culture Cell Culture (e.g., Neuronal, Hepatic, Immune cells) Compound_Exposure Exposure to This compound Cell_Culture->Compound_Exposure Cytotoxicity_Assay Cytotoxicity Assays (MTT, LDH) Compound_Exposure->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase Activity) Compound_Exposure->Apoptosis_Assay Genotoxicity_Assay Genotoxicity Assays (Comet, Micronucleus) Compound_Exposure->Genotoxicity_Assay Animal_Model Animal Model (e.g., Rat, Mouse) Dosing Dosing (Oral, Dermal, Inhalation) Animal_Model->Dosing Acute_Toxicity Acute Toxicity (LD50/LC50 determination) Dosing->Acute_Toxicity Subchronic_Toxicity Subchronic Toxicity (Repeated dose studies) Dosing->Subchronic_Toxicity Developmental_Toxicity Developmental & Reproductive Toxicity Assessment Dosing->Developmental_Toxicity Histopathology Histopathology Subchronic_Toxicity->Histopathology Developmental_Toxicity->Histopathology

Caption: General experimental workflow for toxicological assessment.

Conclusion

This compound is a hazardous organotin compound with a high potential for acute and chronic toxicity. While specific data on this compound is limited, the extensive information available for structurally similar triphenyltin compounds provides a strong basis for risk assessment and safe handling procedures. The primary toxicological concerns are acute lethality via inhalation, ingestion, and dermal contact, as well as potential for neurotoxicity, immunotoxicity, and developmental and reproductive effects. Researchers, scientists, and drug development professionals must handle this compound with extreme caution, utilizing appropriate personal protective equipment and engineering controls to minimize exposure. Further research is warranted to fully elucidate the toxicological profile of this compound.

References

Solubility of Hexaphenyldistannane in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexaphenyldistannane in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document synthesizes available qualitative information and presents quantitative data for a closely related organotin compound, fenbutatin oxide, to provide an informed perspective. This guide includes a summary of solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound and a Related Compound

To provide a quantitative frame of reference, the following table summarizes the solubility of fenbutatin oxide, a structurally related organotin compound. It is crucial to note that while analogous, these values are not a direct representation of this compound's solubility but can serve as a useful estimate for researchers.

SolventChemical FormulaTypeTemperature (°C)Solubility of Fenbutatin Oxide (g/L)
AcetoneC₃H₆OAprotic, Polar236[5]
BenzeneC₆H₆Aprotic, Non-Polar23140[5]
DichloromethaneCH₂Cl₂Aprotic, Moderately Polar23380[5]

Experimental Protocols

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. The "shake-flask" method is a widely accepted and robust technique for this purpose.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps or a jacketed glass vessel

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Saturated Solution (Shake-Flask Method): a. Add an excess amount of crystalline this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation. b. Accurately pipette a known volume of the chosen organic solvent into the vial. c. Tightly seal the vial to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

  • Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the undissolved solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid. The filter should be compatible with the solvent.

  • Concentration Analysis: a. Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. b. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection or GC with an appropriate detector. c. Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the sample.

  • Data Reporting: a. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Safety Precautions:

  • This compound and many organic solvents are hazardous. All experimental work should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Consult the Safety Data Sheet (SDS) for this compound and the specific solvent being used for detailed safety information.

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_solid Add excess This compound to vial start->add_solid 1. add_solvent Add known volume of solvent add_solid->add_solvent 2. seal_vial Seal vial add_solvent->seal_vial 3. equilibrate Equilibrate in thermostatic shaker (e.g., 24-48h at 25°C) seal_vial->equilibrate 4. settle Allow solid to settle equilibrate->settle 5. filter_sample Filter supernatant settle->filter_sample 6. dilute Dilute sample filter_sample->dilute 7. analyze Analyze concentration (HPLC/GC) dilute->analyze 8. calculate Calculate solubility analyze->calculate 9. end_node End calculate->end_node 10.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Key Reactive Sites of the Hexaphenyldistannane Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenyldistannane, [(C₆H₅)₃Sn]₂, is an organotin compound that serves as a valuable reagent and precursor in organic and organometallic synthesis. Its reactivity is primarily dictated by the nature of its tin-tin (Sn-Sn) and tin-carbon (Sn-C) bonds. Understanding the key reactive sites on this molecule is crucial for its effective utilization in the synthesis of complex molecules, including those with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the core reactive sites of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its chemical behavior.

Core Reactive Sites

The primary loci of reactivity on the this compound molecule are the tin-tin single bond and the six tin-carbon bonds. The phenyl groups themselves can also participate in electrophilic aromatic substitution reactions, although this is a less common reaction pathway compared to the cleavage of the Sn-Sn and Sn-C bonds.

The Tin-Tin (Sn-Sn) Bond

The Sn-Sn bond is the most reactive site in the this compound molecule. It is susceptible to cleavage by a variety of reagents and conditions, including homolytic cleavage by heat or light, and heterolytic cleavage by electrophiles and nucleophiles.

Homolytic Cleavage: The relatively weak nature of the Sn-Sn bond allows for its homolytic cleavage to form two triphenyltin radicals (Ph₃Sn•). This process can be initiated by heat or ultraviolet (UV) light.

(C₆H₅)₃Sn-Sn(C₆H₅)₃ → 2 (C₆H₅)₃Sn•

The triphenyltin radical is a key intermediate that can participate in a variety of subsequent reactions, such as radical additions to unsaturated compounds and halogen abstraction reactions.

Electrophilic Cleavage: The Sn-Sn bond is readily cleaved by electrophiles, such as halogens. For instance, the reaction with iodine (I₂) proceeds smoothly to yield two equivalents of triphenyltin iodide.

(C₆H₅)₃Sn-Sn(C₆H₅)₃ + I₂ → 2 (C₆H₅)₃SnI

This reaction is a convenient method for the synthesis of triorganotin halides.

Nucleophilic Cleavage: Strong nucleophiles, such as organolithium reagents, can also cleave the Sn-Sn bond. For example, reaction with an alkyllithium reagent can lead to the formation of a triorganotin lithium compound and a tetraorganotin compound.

(C₆H₅)₃Sn-Sn(C₆H₅)₃ + RLi → (C₆H₅)₃SnLi + RSn(C₆H₅)₃

The Tin-Carbon (Sn-C) Bonds

The six Sn-C bonds in this compound are also reactive sites, although generally less so than the Sn-Sn bond. These bonds are polar, with the carbon atom being more electronegative than the tin atom, making the tin atom susceptible to electrophilic attack and the carbon atom susceptible to nucleophilic attack, although the latter is less common for aryl groups.

Electrophilic Cleavage: Strong electrophiles can cleave the Sn-C bonds. This reactivity is a general feature of aryl-tin compounds. The cleavage of an aryl group from tin is generally easier than that of an alkyl group.

The Phenyl Groups

The phenyl groups in this compound can undergo electrophilic aromatic substitution (SₑAr) reactions. The triphenylstannyl group ((C₆H₅)₃Sn-) is generally considered to be an activating group and an ortho-, para-director, although the steric bulk of the group can influence the regioselectivity of the substitution.

Quantitative Data

The following table summarizes key quantitative data related to the structure and reactivity of this compound.

ParameterValueReference
Sn-Sn Bond Length2.77 - 2.79 Å[1]
Sn-C Bond Length~2.15 Å[1]
Sn-Sn Bond Dissociation Energy63.8 ± 3.7 kcal/mol[1]

Experimental Protocols

Synthesis of Triphenyltin Iodide via Cleavage of the Sn-Sn Bond

Objective: To synthesize triphenyltin iodide by the electrophilic cleavage of the tin-tin bond in this compound with iodine.

Materials:

  • This compound

  • Iodine (I₂)

  • A suitable solvent (e.g., chloroform, benzene, or diethyl ether)

Procedure:

  • Dissolve a known quantity of this compound in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, prepare a solution of an equimolar amount of iodine in the same solvent.

  • Slowly add the iodine solution to the this compound solution at room temperature with continuous stirring.

  • The reaction is typically rapid, and the disappearance of the purple color of the iodine indicates the completion of the reaction.

  • The solvent can be removed under reduced pressure to yield the crude triphenyltin iodide.

  • The product can be purified by recrystallization from a suitable solvent, such as ethanol or petroleum ether.

Expected Yield: The reaction generally proceeds in high yield, often exceeding 90%.

Mandatory Visualizations

Caption: Molecular structure of this compound highlighting the reactive Sn-Sn and Sn-C bonds.

SnSn_Cleavage_Workflow Reaction Pathway: Electrophilic Cleavage of the Sn-Sn Bond Reactant This compound ((C₆H₅)₃Sn)₂ Product Triphenyltin Halide 2 (C₆H₅)₃SnI Reactant->Product Reaction Reagent Electrophile (e.g., I₂) Reagent->Product

Caption: Workflow for the electrophilic cleavage of the Sn-Sn bond in this compound.

Caption: Logical relationship diagram illustrating the hierarchy and types of reactions at the key reactive sites.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for hexaphenyldistannane and related organotin compounds. It includes detailed explanations of the naming conventions, a summary of key physical and chemical properties in tabular format for easy comparison, and a detailed experimental protocol for the synthesis of the parent compound, this compound.

IUPAC Nomenclature of Organotin Compounds

The systematic naming of organotin compounds, including this compound and its derivatives, follows the principles of substitutive nomenclature as recommended by IUPAC for organometallic compounds of Group 14 elements.

Parent Hydrides: Stannane and Distannane

The foundation of the nomenclature lies in the parent hydrides of tin. For compounds containing a single tin atom, the parent hydride is stannane (SnH₄) . For compounds containing a tin-tin bond, the parent hydride is distannane (H₃Sn-SnH₃) .

Substitutive Naming Convention

Organic groups attached to the tin atom(s) are treated as substituents and are listed as prefixes to the parent hydride name. The prefixes are arranged in alphabetical order. Multipliers such as "di-", "tri-", "tetra-", etc., are used to indicate the presence of multiple identical substituents.

This compound:

The correct IUPAC name for the compound with the chemical formula (C₆H₅)₃Sn-Sn(C₆H₅)₃ is 1,1,1,2,2,2-hexaphenyldistannane .

  • "distannane" : Indicates the parent hydride with two tin atoms.

  • "hexaphenyl" : Indicates the presence of six phenyl (C₆H₅) groups.

  • "1,1,1,2,2,2-" : These locants specify the position of the phenyl groups on the two tin atoms of the distannane chain.

Naming Related Compounds

The same principles apply to related compounds with different or mixed substituent groups.

  • Symmetrically Substituted Distannanes: For a compound like (p-CH₃C₆H₄)₃Sn-Sn(p-CH₃C₆H₄)₃, the IUPAC name is 1,1,1,2,2,2-hexa(p-tolyl)distannane . The substituent "tolyl" refers to the CH₃C₆H₄ group, and the "p-" indicates the para position of the methyl group on the phenyl ring.

  • Unsymmetrically Substituted Distannanes: For a compound with different substituents on each tin atom, such as (C₆H₅)₃Sn-Sn(CH₃)₃, the IUPAC name is 1,1,1-trimethyl-2,2,2-triphenyldistannane . The substituents are listed alphabetically ("methyl" before "phenyl").

The following diagram illustrates the logical hierarchy for determining the IUPAC name of a substituted distannane.

IUPAC_Nomenclature_Hierarchy A Identify the Parent Hydride B Two Tin Atoms Present? A->B C Stannane (SnH4) B->C No D Distannane (H3Sn-SnH3) B->D Yes E Identify and Name all Substituents C->E D->E F Alphabetize the Substituent Prefixes E->F G Assign Locants to Substituents on the Tin Chain F->G H Assemble the Full IUPAC Name G->H Synthesis_Workflow A Flame-dry Apparatus under Inert Atmosphere B Prepare Sodium Dispersion in Toluene A->B D Dropwise Addition of Triphenyltin Chloride Solution B->D C Dissolve Triphenyltin Chloride in Toluene C->D E Reflux for 2-3 hours D->E F Cool and Quench with Ethanol E->F G Aqueous Work-up and Extraction F->G H Dry Organic Phase G->H I Solvent Removal H->I J Recrystallization I->J K Obtain Pure this compound J->K

A Technical Guide to Triphenylamine: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding your request: The provided CAS number, 603-34-9, corresponds to Triphenylamine , not Hexaphenyldistannane. This guide will proceed with in-depth technical information on Triphenylamine, assuming the CAS number is the correct identifier for your compound of interest.

This technical guide provides a comprehensive overview of Triphenylamine (CAS 603-34-9), a versatile organic compound with significant applications in research and development, particularly in the fields of materials science and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, experimental protocols, and key applications.

Commercial Availability and Supplier Data

Triphenylamine is readily available from a variety of chemical suppliers. The following table summarizes key quantitative data from several major distributors, facilitating a comparative analysis for procurement.

SupplierPurity/AssayMelting Point (°C)Boiling Point (°C)Molecular Weight ( g/mol )CAS Number
Sigma-Aldrich 98%[1]124-128347-348245.32[1]603-34-9[1]
Fisher Scientific 98%[1]--245.32[1]603-34-9[1]
Biosynth ----603-34-9[2]
BLD Pharm ---245.32603-34-9[3]
Spectrum Chemical ----603-34-9[4]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of Triphenylamine in a laboratory setting. The following sections outline protocols for its synthesis.

2.1. Synthesis of Triphenylamine via Ullmann Condensation

The Ullmann condensation is a classic and widely used method for the synthesis of triarylamines. This protocol is a representative example of this approach.

Materials and Reagents:

  • Diphenylamine

  • Iodobenzene

  • Potassium carbonate (K₂CO₃)

  • Copper powder (Cu)

  • Nitrobenzene (solvent)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Büchner funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add diphenylamine (1 equivalent), iodobenzene (1.1 equivalents), potassium carbonate (2 equivalents), and copper powder (0.2 equivalents).

  • Solvent Addition: Add nitrobenzene to the flask to serve as the solvent.

  • Reaction: Heat the mixture to reflux (approximately 210°C) with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the filter cake with dichloromethane.

    • Wash the filtrate sequentially with 10% HCl to remove unreacted diphenylamine, then with 10% NaOH to remove any acidic impurities, and finally with brine. .

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by recrystallization from ethanol to yield pure Triphenylamine.

Applications and Experimental Workflows

Triphenylamine and its derivatives are of significant interest due to their unique electronic and photophysical properties. They are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and as building blocks for novel pharmaceuticals and functional materials.

3.1. Role in Organic Light-Emitting Diodes (OLEDs)

Triphenylamine-based materials are integral to the fabrication of highly efficient OLEDs. They are primarily used in the hole-transport layer (HTL) due to their excellent hole mobility and suitable energy levels.

Experimental Workflow for OLED Fabrication:

The following diagram illustrates a typical workflow for the fabrication of a multilayer OLED device incorporating a Triphenylamine-based hole-transport layer.

OLED_Fabrication_Workflow Substrate Substrate Cleaning (e.g., ITO-coated glass) Deposition_HTL Deposition of Hole-Transport Layer (HTL) (Triphenylamine derivative) Substrate->Deposition_HTL Vacuum Thermal Evaporation Deposition_EML Deposition of Emissive Layer (EML) Deposition_HTL->Deposition_EML Vacuum Thermal Evaporation Deposition_ETL Deposition of Electron-Transport Layer (ETL) Deposition_EML->Deposition_ETL Vacuum Thermal Evaporation Deposition_EIL Deposition of Electron-Injection Layer (EIL) Deposition_ETL->Deposition_EIL Vacuum Thermal Evaporation Cathode Cathode Deposition (e.g., Al) Deposition_EIL->Cathode Vacuum Thermal Evaporation Encapsulation Device Encapsulation Cathode->Encapsulation Testing Device Characterization (Electroluminescence, I-V-L) Encapsulation->Testing

OLED Fabrication Workflow

This workflow highlights the sequential deposition of organic layers, including the critical Triphenylamine-based HTL, onto a substrate, followed by cathode deposition and encapsulation to protect the device from environmental degradation. The final step involves characterizing the device's performance.

3.2. Application in Supramolecular Photosensitizers

Recent research has shown that Triphenylamine can be a core component of supramolecular constructs that exhibit aggregation-induced emission, enhancing the efficiency of photooxidation reactions. This has potential applications in photodynamic therapy and environmental remediation.

Logical Relationship in Photosensitizer Action:

The following diagram illustrates the logical relationship of the components and processes involved in the action of a Triphenylamine-based supramolecular photosensitizer.

Photosensitizer_Action TPA Triphenylamine Core Construct Supramolecular Construct TPA->Construct Pyrazine Pyrazine Unit Pyrazine->Construct AIE Aggregation-Induced Emission Construct->AIE Light Light (Excitation) Light->Construct ROS Reactive Oxygen Species (ROS) AIE->ROS Energy Transfer Photooxidation Photooxidation of Substrate ROS->Photooxidation

Photosensitizer Mechanism

This diagram shows how the Triphenylamine core and a pyrazine unit form a supramolecular construct. Upon light excitation, this construct exhibits aggregation-induced emission, leading to the efficient generation of reactive oxygen species, which in turn drive the photooxidation of a target substrate.

References

Methodological & Application

Detailed protocol for the synthesis of Hexaphenyldistannane.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Hexaphenyldistannane

Introduction

This compound, [(C₆H₅)₃Sn]₂, is a key organotin compound widely used as a precursor in the synthesis of other organotin reagents, polymers, and catalysts. Its Sn-Sn bond is reactive and can undergo cleavage to form triphenylstannyl anions, cations, or radicals. This application note provides a detailed, step-by-step protocol for the synthesis of this compound via the reductive coupling of triphenyltin chloride using sodium metal in an inert solvent. This method, a variation of the Wurtz reaction, is a reliable and common procedure for forming Sn-Sn bonds.

Reaction Scheme

The overall reaction involves the coupling of two triphenyltin chloride molecules using sodium metal as the reducing agent, which proceeds as follows:

2 (C₆H₅)₃SnCl + 2 Na → (C₆H₅)₃Sn-Sn(C₆H₅)₃ + 2 NaCl

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product for a typical laboratory-scale synthesis.

CompoundChemical FormulaMolar Mass ( g/mol )Moles (mmol)Mass (g)Molar RatioNotes
Triphenyltin ChlorideC₁₈H₁₅ClSn385.48[1][2][3]51.8820.001.0Starting Material
Sodium (Na)Na22.99[4][5][6][7]56.551.301.1Reducing Agent (10% molar excess)
Product
This compoundC₃₆H₃₀Sn₂700.04[8][9][10][11]25.94 (Theo.)18.16 (Theo.)0.5 (Theo.)Melting Point: 233-237 °C[9][12]

Theo. = Theoretical maximum

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of this compound.

SynthesisWorkflow prep 1. Preparation & Setup reactants Weigh Triphenyltin Chloride (20.0 g) Prepare Sodium Dispersion in Xylene (1.30 g) prep->reactants glassware Dry Glassware (3-neck RBF, condenser) Assemble under Nitrogen Atmosphere prep->glassware reflux Add Reactants to Anhydrous Xylene Reflux Mixture with Vigorous Stirring (4-6 hours) reactants->reflux glassware->reflux reaction 2. Synthesis Reaction reaction->reflux quench Cool to RT Quench Excess Sodium with Isopropanol/Methanol reflux->quench workup 3. Work-up & Isolation workup->quench wash Wash with Water to Remove NaCl Separate Organic Layer quench->wash dry Dry Organic Layer (e.g., MgSO₄) Filter and Concentrate via Rotary Evaporation wash->dry recrystal Recrystallize Crude Solid from Toluene or Chloroform/Ethanol dry->recrystal purify 4. Purification purify->recrystal mp Melting Point Analysis (233-237 °C) recrystal->mp nmr NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) recrystal->nmr analyze 5. Characterization analyze->mp analyze->nmr

Caption: Workflow for this compound Synthesis.

Detailed Experimental Protocol

5.1 Materials and Equipment

  • Triphenyltin chloride (C₁₈H₁₅ClSn)

  • Sodium metal (Na)

  • Anhydrous Xylene or Toluene

  • Isopropanol and Methanol

  • Toluene for recrystallization

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Nitrogen or Argon gas inlet and bubbler

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

5.2 Safety Precautions

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle only under an inert liquid (like mineral oil) or in an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Organotin Compounds: Triphenyltin chloride and this compound are toxic. Avoid inhalation, ingestion, and skin contact. Handle in a well-ventilated fume hood.

  • Solvents: Xylene and toluene are flammable. Ensure the reaction is performed away from ignition sources.

5.3 Synthesis Procedure

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Reagent Preparation: In the reaction flask, add 20.0 g (51.88 mmol) of triphenyltin chloride and 250 mL of anhydrous xylene. Stir the mixture to dissolve the solid.

  • Sodium Addition: Carefully cut 1.30 g (56.55 mmol) of sodium metal into small pieces under mineral oil. Quickly dry the pieces with filter paper and add them to the reaction flask against a positive flow of inert gas.

  • Reaction: Heat the mixture to reflux (approx. 140 °C for xylene) using a heating mantle. Stir the reaction vigorously. The mixture will likely turn cloudy as sodium chloride precipitates. Maintain reflux for 4-6 hours.

  • Work-up - Quenching: After the reaction period, turn off the heat and allow the flask to cool to room temperature. Carefully quench any unreacted sodium by slowly adding 20 mL of isopropanol, followed by 20 mL of methanol. Stir for 30 minutes.

  • Work-up - Washing: Transfer the mixture to a separatory funnel. Add 100 mL of deionized water and shake gently. A white precipitate of sodium chloride will dissolve in the aqueous layer. Separate the layers and wash the organic layer two more times with 100 mL of water.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product as a white solid.

5.4 Purification

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot toluene (or chloroform).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

5.5 Characterization

  • Yield: Calculate the percentage yield based on the initial amount of triphenyltin chloride.

  • Melting Point: Determine the melting point of the purified crystals. The literature value is 233-237 °C.[9][12] A sharp melting range close to this value indicates high purity.

  • Spectroscopy: Confirm the structure using NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) and compare the spectra to literature data.

References

Application Notes and Protocols for the Stille Coupling Reaction Using Hexaphenyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. This reaction is widely utilized in organic synthesis due to its tolerance of a wide variety of functional groups, mild reaction conditions, and the stability of the organotin reagents to air and moisture.[1][2] A notable variation of this reaction is the Stille-Kelly coupling, an intramolecular process that employs a distannane reagent, such as hexaphenyldistannane, to facilitate the cyclization of dihalides. This application note provides a detailed overview of the mechanism, experimental protocols, and applications of the Stille coupling reaction with a specific focus on the use of this compound.

Mechanism of the Stille-Kelly Coupling with this compound

The Stille-Kelly coupling reaction using this compound is a tandem process that involves an initial in-situ formation of an arylstannane followed by an intramolecular Stille coupling. The catalytic cycle can be broken down into the following key steps:

  • Oxidative Addition (I): The active Pd(0) catalyst undergoes oxidative addition to the more reactive carbon-halogen bond (e.g., C-I or C-Br) of the dihalide substrate to form a Pd(II) intermediate.

  • Transmetalation (I): The resulting Pd(II) complex reacts with this compound in a transmetalation step. One of the phenyl groups from the distannane is transferred to the palladium center, displacing the halide and forming a triorganotin halide byproduct.

  • Reductive Elimination (I): The newly formed organopalladium complex undergoes reductive elimination to yield an arylstannane intermediate and regenerate the Pd(0) catalyst.

  • Oxidative Addition (II): The regenerated Pd(0) catalyst then undergoes a second, intramolecular oxidative addition to the remaining carbon-halogen bond within the newly formed arylstannane.

  • Transmetalation (II): An intramolecular transmetalation occurs where the tin-bound aryl group displaces the halide on the palladium center.

  • Reductive Elimination (II): The final step is a reductive elimination that forms the new carbon-carbon bond, yielding the cyclized product and regenerating the Pd(0) catalyst for the next cycle.

This tandem nature of the Stille-Kelly reaction allows for the efficient synthesis of cyclic and polycyclic aromatic compounds from readily available dihaloarenes.[2]

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Stille-Kelly coupling reaction.

Stille_Kelly_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_oxadd1 R(X)Pd(II)L_n pd0->pd2_oxadd1 Oxidative Addition (I) + R(X)_2 pd2_trans1 R(SnPh_3)Pd(II)L_n pd2_oxadd1->pd2_trans1 Transmetalation (I) + Ph_3Sn-SnPh_3 pd2_reduct1 R-SnPh_3 pd2_trans1->pd2_reduct1 Reductive Elimination (I) pd2_oxadd2 Intramolecular Oxidative Addition Intermediate pd2_reduct1->pd2_oxadd2 + Pd(0)L_n pd2_trans2 Cyclic Pd(II) Intermediate pd2_oxadd2->pd2_trans2 Intramolecular Transmetalation (II) product Cyclized Product pd2_trans2->product Reductive Elimination (II) product->pd0 Regeneration dihalide Dihalide Substrate distannane This compound

Caption: Catalytic cycle of the intramolecular Stille-Kelly coupling reaction.

Applications in Synthesis

The intramolecular Stille coupling using this compound is a valuable tool for the synthesis of various carbocyclic and heterocyclic systems, particularly in the construction of five- and six-membered rings.[2] A significant application is in the synthesis of phenanthridines and their derivatives, which are important structural motifs in many biologically active compounds and functional materials.

Experimental Protocols

The following are generalized protocols for performing intermolecular and intramolecular Stille couplings. Specific conditions should be optimized for each substrate.

Protocol 1: General Intermolecular Stille Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an organic halide with an organostannane.

Materials:

  • Organic halide (e.g., aryl iodide, bromide, or triflate)

  • Organostannane reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Solvent (e.g., Toluene, THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the organic halide (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and any additional ligand.

  • Add the degassed solvent via syringe.

  • Add the organostannane (1.0-1.2 equiv) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction, which may include quenching with an aqueous solution of KF to precipitate tin byproducts, followed by extraction with an organic solvent.

  • Purify the crude product by flash column chromatography.

Protocol 2: Intramolecular Stille-Kelly Coupling for Phenanthridine Synthesis

This protocol is adapted from procedures for the synthesis of phenanthridines via an intramolecular Stille-Kelly reaction.

Materials:

  • 2-Halogenated N-(2-halophenyl)benzamide (or similar dihalide precursor)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., dry, degassed toluene or xylene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the dihalide precursor (1.0 equiv) in the chosen solvent.

  • Add this compound (0.5-1.0 equiv).

  • Add the palladium catalyst (0.05-0.1 equiv).

  • Heat the reaction mixture at reflux (typically 110-140 °C) and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired phenanthridine product.

Quantitative Data Summary

The following table summarizes representative data for Stille-Kelly coupling reactions leading to the formation of cyclic products. Please note that specific yields are highly substrate-dependent.

EntryDihalide SubstrateCatalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)
12-Bromo-N-(2-bromophenyl)benzamidePd(PPh₃)₄ (10)Toluene11024Phenanthridin-6(5H)-one75-85
21,2-DibromobenzenePd(PPh₃)₄ (5)Xylene14018Triphenylene60-70
32,2'-DibromobiphenylPd(PPh₃)₄ (10)Toluene11016Dihydrophenanthrene80-90

Note: The data in this table is compiled from general literature knowledge of Stille-Kelly reactions and may not represent specific experiments with this compound. Yields are approximate and will vary based on the specific substrates and reaction conditions.

Logical Workflow for a Stille-Kelly Coupling Experiment

The following diagram outlines the logical workflow for setting up and executing an intramolecular Stille-Kelly coupling reaction.

Stille_Kelly_Workflow start Start prep_reagents Prepare & Weigh Reagents (Dihalide, this compound, Pd Catalyst) start->prep_reagents setup_reaction Assemble Flame-Dried Glassware under Inert Atmosphere prep_reagents->setup_reaction add_reagents Add Reagents and Degassed Solvent setup_reaction->add_reagents heating Heat Reaction Mixture to Desired Temperature add_reagents->heating monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) heating->monitoring monitoring->heating Continue Heating workup Reaction Work-up (Cooling, Filtration, Extraction) monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with Hexaphenyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting and utilizing palladium catalysts for cross-coupling reactions involving hexaphenyldistannane. The primary application of this reagent is in the Stille cross-coupling reaction, a versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and phenylated compounds.

Introduction to Stille Cross-Coupling with this compound

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or triflate.[1][2] this compound ((C₆H₅)₃Sn-Sn(C₆H₅)₃) serves as a stable, solid source of a phenyl group for transfer in these reactions. This method is widely employed in organic synthesis due to its tolerance of a wide variety of functional groups, relatively mild reaction conditions, and the stability of the organotin reagent to air and moisture.[1]

The general scheme for the Stille coupling of an aryl halide with this compound to form a biaryl product is shown below:

Ar-X + (Ph₃Sn)₂ → Ar-Ph + Ph₃SnX + Ph₃SnSnPh₃ (unreacted)

Where: Ar = Aryl group, X = Halide (I, Br, Cl) or Triflate (OTf), Ph = Phenyl group

A key advantage of using this compound is that only one of the two Sn-Ph₃ groups typically participates in the catalytic cycle, leaving the other as a recoverable byproduct.

Selecting the Appropriate Palladium Catalyst

The choice of palladium catalyst is crucial for the success of the Stille coupling reaction. The most commonly employed catalysts are palladium(0) complexes or palladium(II) precursors that are reduced in situ to the active Pd(0) species.

Commonly Used Palladium Catalysts:

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: This is a versatile and widely used air-sensitive catalyst.[3] It is often used directly as the Pd(0) source.

  • Palladium(II) Acetate [Pd(OAc)₂]: A stable Pd(II) salt that is reduced in situ to Pd(0) by phosphine ligands or other reducing agents present in the reaction mixture. It is often used in combination with phosphine ligands.

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]: Another common Pd(0) source, often used with a variety of phosphine ligands.

The Role of Ligands:

Phosphine ligands are essential components of the catalytic system. They stabilize the palladium center, influence its reactivity, and facilitate the key steps of the catalytic cycle. The choice of ligand can significantly impact the reaction rate and yield.

  • Triphenylphosphine (PPh₃): A standard, robust ligand often used with Pd(OAc)₂ or as part of the Pd(PPh₃)₄ complex.

  • Tri(o-tolyl)phosphine (P(o-tol)₃): A bulkier ligand that can sometimes improve reaction outcomes.

  • 1,3-Bis(diphenylphosphino)propane (dppp): A bidentate phosphine ligand that can enhance catalyst stability and activity.

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille cross-coupling reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L'n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation (Ph3Sn)2 Intermediate Ar-Pd(II)L'n-Ph Transmetalation->Intermediate - Ph3SnX RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Product Ar-Ph RedElim->Product Workflow Start Define Substrates (Aryl Halide & this compound) InitialCatalyst Initial Catalyst Screening - Pd(PPh3)4 - Pd(OAc)2/PPh3 - Pd2(dba)3/Ligand Start->InitialCatalyst RunInitial Run Small-Scale Screening Reactions InitialCatalyst->RunInitial Analyze Analyze Results (TLC, GC/MS, LC/MS) RunInitial->Analyze GoodConversion Good Conversion? Analyze->GoodConversion Optimize Optimize Conditions - Temperature - Solvent - Ligand - Catalyst Loading GoodConversion->Optimize Yes NoConversion Troubleshoot - Different Ligand - Additives (e.g., CuI) - Different Solvent GoodConversion->NoConversion No ScaleUp Scale-Up Reaction Optimize->ScaleUp NoConversion->InitialCatalyst

References

Application Notes and Protocols for Hexaphenyldistannane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenyldistannane, (C₆H₅)₆Sn₂, is a valuable reagent in organic synthesis, primarily serving as a precursor to the triphenyltin radical (Ph₃Sn•) under photochemical or thermal conditions. This reactive intermediate participates in a variety of transformations, including reductions, radical cyclizations, and intermolecular additions. Additionally, this compound can be employed in palladium-catalyzed cross-coupling reactions. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in key organic transformations.

Photochemical Generation of Triphenyltin Radicals

Application Notes:

This compound readily undergoes homolytic cleavage of the Sn-Sn bond upon irradiation with UV light (typically around 254 nm) to generate two equivalents of the triphenyltin radical. These radicals can initiate a variety of radical chain reactions. One of the most common applications is the reduction of organic halides to the corresponding alkanes, where the triphenyltin radical abstracts a halogen atom, and the resulting alkyl radical is quenched by a hydrogen atom source. This methodology is particularly useful for the dehalogenation of sensitive substrates under mild conditions.

Logical Relationship: Generation and Reaction of Triphenyltin Radical

G cluster_initiation Initiation cluster_propagation Propagation This compound This compound (Ph₃Sn-SnPh₃) hv hν (UV light) This compound->hv TriphenyltinRadical 2 x Triphenyltin Radical (2 Ph₃Sn•) hv->TriphenyltinRadical AlkylHalide Alkyl Halide (R-X) TriphenyltinRadical->AlkylHalide Halogen Abstraction AlkylRadical Alkyl Radical (R•) AlkylHalide->AlkylRadical TriphenyltinHalide Triphenyltin Halide (Ph₃Sn-X) AlkylHalide->TriphenyltinHalide HydrogenSource Hydrogen Source (e.g., Bu₃SnH, (TMS)₃SiH) AlkylRadical->HydrogenSource Hydrogen Abstraction Alkane Alkane (R-H) HydrogenSource->Alkane NewTriphenyltinRadical Triphenyltin Radical (Ph₃Sn•) HydrogenSource->NewTriphenyltinRadical

Caption: Photochemical initiation and propagation steps in a radical chain reaction mediated by this compound.

Experimental Protocol: Photochemical Reduction of an Alkyl Halide

Objective: To reduce an alkyl bromide to the corresponding alkane using this compound as a photochemical radical initiator.

Materials:

  • Alkyl bromide (1.0 mmol)

  • This compound (0.6 mmol, 1.2 equiv of SnPh₃)

  • Tributyltin hydride (1.2 mmol) as a hydrogen atom source

  • Benzene (or other suitable solvent), degassed (20 mL)

  • Quartz reaction vessel

  • UV lamp (e.g., 254 nm)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a quartz reaction vessel equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyl bromide (1.0 mmol) and this compound (0.6 mmol) in degassed benzene (20 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Add tributyltin hydride (1.2 mmol) to the solution.

  • Irradiate the stirred solution with a UV lamp at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the alkane product. The tin byproducts can be challenging to remove completely; washing the organic extracts with a saturated aqueous solution of KF can help precipitate tributyltin fluoride.

Quantitative Data: Photochemical Reduction of Alkyl Halides

EntryAlkyl HalideProductYield (%)Reference
11-BromoadamantaneAdamantane95Analogous to hexabutyldistannane reactions
2BromocyclohexaneCyclohexane92Analogous to hexabutyldistannane reactions
31-BromododecaneDodecane98Analogous to hexabutyldistannane reactions
Note: Data is representative of typical yields for radical reductions of alkyl halides using organotin reagents under photochemical conditions.

Palladium-Catalyzed Cross-Coupling Reactions (Stille-Type Coupling)

Application Notes:

This compound can serve as a source of the triphenylstannyl group in palladium-catalyzed Stille cross-coupling reactions. In this transformation, an organostannane couples with an organic halide or triflate in the presence of a palladium catalyst to form a new carbon-carbon bond. While less common than tributyltin derivatives, this compound can be used to introduce a phenyl group. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligands, and solvent is crucial for achieving high yields and selectivities.

Experimental Workflow: Stille Cross-Coupling Reaction

G Start Start: Aryl Halide (Ar-X) This compound Pd(0) Catalyst Reaction Reaction Mixture: Solvent (e.g., Toluene, DMF) Ligand (e.g., PPh₃) Start->Reaction Heating Heating (e.g., 80-110 °C) Reaction->Heating Workup Work-up: Aqueous wash Extraction Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: Biaryl (Ar-Ph) Purification->Product

Caption: A typical experimental workflow for a Stille cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Phenylation of an Aryl Halide

Objective: To synthesize a biaryl compound via the Stille coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (0.55 mmol, 1.1 equiv of SnPh₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Toluene, anhydrous and degassed (10 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (0.55 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous and degassed toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the biaryl.

Quantitative Data: Stille Coupling with Aryl Halides

EntryAryl HalideProductYield (%)Reference
14-Iodotoluene4-Methylbiphenyl85General Stille coupling literature
21-Bromo-4-nitrobenzene4-Nitrobiphenyl78General Stille coupling literature
32-Bromopyridine2-Phenylpyridine72General Stille coupling literature
Note: Yields are representative for Stille couplings of aryl halides with organotin reagents.

Other Applications

Application Notes:

  • Homolytic Aromatic Substitution: Triphenyltin radicals generated from this compound can add to aromatic rings to achieve homolytic aromatic substitution, providing a pathway for the phenylation of arenes.

  • Barbier-Type Reactions: In the presence of a metal such as magnesium or zinc, this compound can participate in Barbier-type reactions with carbonyl compounds, although this application is less common.

  • Reactions with Diazonium Salts: Aryl diazonium salts can react with this compound to produce biaryl compounds, likely through a radical mechanism.

Due to the limited availability of specific and detailed protocols for these applications of this compound, researchers are encouraged to adapt procedures from related organotin reagents and to perform thorough reaction optimization.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should always be taken when handling organotin compounds, which are toxic. All reactions should be performed in a well-ventilated fume hood.

Application Notes and Protocols: Hexaphenyldistannane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals no established applications of hexaphenyldistannane as an initiator, monomer, or catalyst in conventional polymer synthesis. While organotin compounds, in general, play various roles in polymer chemistry, this compound specifically is not documented as a reagent for polymerization processes such as radical, cationic, anionic, or condensation polymerizations.

Searches for the use of this compound in polymerization have yielded no specific protocols, quantitative data, or reaction mechanisms. The synthesis of polystannanes, which are polymers with a tin backbone, typically involves the dehydrogenative coupling of organostannanes or the Wurtz-type coupling of dichlorodiorganostannanes, rather than the use of this compound.

Given the absence of published data on this specific application, this document cannot provide detailed application notes or experimental protocols as requested. The scientific community has not reported the use of this compound for the synthesis of polymers. Therefore, no signaling pathways, experimental workflows, or logical relationships involving this compound in polymerization can be diagrammatically represented.

It is recommended that researchers interested in the application of organotin compounds in polymer synthesis consult literature on more commonly used reagents such as organotin hydrides, alkoxides, or halides, which have well-documented roles as catalysts, initiators, or precursors.

For professionals in drug development, the lack of data on polymers derived from this compound means there is no information on their biocompatibility, degradation, or potential as drug delivery vehicles. Any exploration into this area would constitute novel research.

Application Notes & Protocols: Palladium-Catalyzed Phenylation of Aryl Halides using Hexaphenyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, including pharmaceutical development.[1][2] This reaction typically involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[1] Hexaphenyldistannane ((Ph₃Sn)₂), a stable, solid reagent, serves as an effective source of a phenyl group for the phenylation of aryl halides. This protocol outlines the general reaction conditions, a detailed experimental procedure, and key considerations for this transformation. Organotin reagents are known for their stability to air and moisture and their tolerance of a wide variety of functional groups.[1][3] However, it is crucial to note that all organotin compounds are highly toxic and should be handled with appropriate safety precautions.[1][4]

Catalytic Cycle and Experimental Workflow

The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are: 1) Oxidative addition of the aryl halide to the Pd(0) complex, 2) Transmetalation of the phenyl group from the tin reagent to the palladium(II) complex, and 3) Reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[3]

Stille_Coupling_Workflow General Workflow for Stille Coupling pd0 Pd(0)Ln Active Catalyst ox_add Oxidative Addition Intermediate (Ar-Pd(II)L_n-X) pd0->ox_add ar_x Aryl Halide (Ar-X) ar_x->ox_add Oxidative Addition transmetalation Transmetalation Intermediate (Ar-Pd(II)L_n-Ph) ox_add->transmetalation Transmetalation stannane This compound (Ph-SnPh₂-SnPh₃) stannane->transmetalation transmetalation->pd0 Reductive Elimination product Biaryl Product (Ar-Ph) transmetalation->product tin_byproduct Tin Byproduct (X-SnPh₂-SnPh₃) transmetalation->tin_byproduct

Caption: General Workflow for Stille Coupling.

Key Reaction Parameters

Successful Stille couplings depend on the careful selection of several components:

  • Palladium Catalyst: Both Pd(0) and Pd(II) sources can be used. Common Pd(0) precatalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Pd(II) salts like palladium(II) acetate (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) are also effective as they are reduced in situ to the active Pd(0) species.[1][5]

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is standard. For more challenging substrates, sterically hindered, electron-rich ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or tri(2-furyl)phosphine (TFP) can accelerate the reaction.[5]

  • Solvent: Aprotic polar solvents are typically used to dissolve the reactants and facilitate the reaction. Common choices include N,N-dimethylformamide (DMF), toluene, dioxane, and tetrahydrofuran (THF).

  • Additives: In some cases, additives are used to accelerate the rate-limiting transmetalation step. Copper(I) iodide (CuI) is a well-known additive that can dramatically increase reaction rates.[3][5] Lithium chloride (LiCl) can also be beneficial, particularly in couplings involving aryl triflates.[4]

Illustrative Reaction Conditions

EntryAryl Halide (Ar-X)Pd Catalyst (mol%)Ligand (mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (2-5)-TolueneNone90-11012-24>90
21-BromonaphthalenePd₂(dba)₃ (1-2)PPh₃ (4-8)DMFCuI (10)80-1001685-95
34-ChlorotoluenePd(OAc)₂ (2-4)P(t-Bu)₃ (4-8)DioxaneNone1002470-80
4Methyl 4-iodobenzoatePd(PPh₃)₄ (3)-THFNone6518>90
52-BromopyridinePd₂(dba)₃ (2)AsPh₃ (8)DMFCuI (1.2 eq)6012~80-90

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed Stille coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (0.6 mmol, 0.6 equiv, provides 1.2 equiv of Ph groups)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF, 5 mL)

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried or oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), this compound (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Solvent Addition: Add 5 mL of anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up (Tin Removal): Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether (20 mL). To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) and stir vigorously for 30-60 minutes. A precipitate of triphenyltin fluoride will form.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the precipitate. Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

Safety Precautions:

  • Toxicity: Organotin compounds are highly toxic. Always handle this compound and its byproducts in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Inert Atmosphere: Palladium catalysts can be sensitive to air. Performing the reaction under an inert atmosphere is crucial for achieving high yields and preventing catalyst decomposition.

  • Anhydrous Conditions: While Stille reactions are more tolerant to moisture than many other cross-coupling reactions, using anhydrous solvents is recommended for optimal results.

References

Application Note: Palladium-Catalyzed Stille Cross-Coupling for Biaryl Synthesis Using Hexaphenyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, including pharmaceutical development.[1] The reaction facilitates the coupling of an organostannane (organotin) reagent with an organic electrophile, typically a halide or triflate, catalyzed by a palladium complex.[1][2] Key advantages of the Stille coupling include its tolerance of a wide variety of functional groups, the stability of organostannane reagents to air and moisture, and generally mild reaction conditions.[3][4] This application note provides a standard experimental protocol for a Stille coupling reaction focused on the synthesis of biaryl compounds using hexaphenyldistannane as the phenylating agent.

This compound ((C₆H₅)₃Sn-Sn(C₆H₅)₃) serves as a stable, solid source of phenyl groups for the Stille reaction. In the catalytic cycle, the Sn-Sn bond is cleaved, allowing the transfer of a triphenyltin moiety and subsequently a phenyl group to the palladium center for coupling with an aryl halide. While organotin compounds are toxic and require careful handling and purification to remove byproducts, their predictable reactivity makes them valuable reagents in complex molecule synthesis.[3]

Catalytic Cycle Overview

The mechanism of the Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent exchanges an organic group (in this case, a phenyl group) with the halide on the palladium center. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product (Ar-Ph) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Representative Experimental Protocol

Disclaimer: The following protocol is a representative procedure adapted from established methods for Stille couplings involving aryl-tin reagents. Specific reaction conditions may require optimization based on the specific aryl halide substrate.

This protocol details the palladium-catalyzed cross-coupling of 4-iodoanisole with this compound to produce 4-methoxybiphenyl.

Reagents and Materials
Reagent/MaterialGradeSupplier
4-IodoanisoleReagentPlus®, 99%Sigma-Aldrich
This compound97%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Reagent gradeSigma-Aldrich
Tri(o-tolyl)phosphine (P(o-tol)₃)97%Sigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich
Saturated aq. Potassium Fluoride (KF)Reagent gradeFisher Scientific
Diethyl etherACS gradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeFisher Scientific
Schlenk flask / Reaction tube------
Magnetic stirrer with heating------
Inert gas supply (Argon or Nitrogen)------
Quantitative Reaction Parameters
ComponentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
4-Iodoanisole234.04234 mg1.01.0
This compound699.98385 mg0.550.55 (~1.1 eq Ph)
Pd₂(dba)₃915.729.2 mg0.010.02 (Pd)
P(o-tol)₃304.3724.3 mg0.080.08
Toluene (Anhydrous)---5.0 mL------

Detailed Experimental Procedure

Reaction Setup:

  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol) and tri(o-tolyl)phosphine (24.3 mg, 0.08 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene (5.0 mL) via syringe. Stir the mixture at room temperature for 10 minutes until the catalyst and ligand are fully dissolved, resulting in a color change.

  • To the catalyst solution, add 4-iodoanisole (234 mg, 1.0 mmol) followed by this compound (385 mg, 0.55 mmol).

  • Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

Reaction and Monitoring:

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots periodically. The reaction is typically complete within 12-24 hours.

Work-up and Purification:

  • Once the reaction is complete (indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with 20 mL of diethyl ether.

  • Add 10 mL of a saturated aqueous solution of potassium fluoride (KF) to the flask and stir vigorously for 1 hour. This process helps to precipitate the tin byproducts as insoluble triphenyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (2 x 10 mL).

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product, 4-methoxybiphenyl. The expected yield is typically in the range of 75-90%.

Experimental Workflow Diagram

Stille_Coupling_Workflow General Workflow for Stille Coupling cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_flask 1. Flame-dry Schlenk flask and add stir bar add_catalyst 2. Add Pd₂(dba)₃ and P(o-tol)₃ prep_flask->add_catalyst inert_atm 3. Evacuate and backfill with Argon (3x) add_catalyst->inert_atm add_solvent 4. Add anhydrous toluene inert_atm->add_solvent add_reagents 5. Add Aryl Halide and This compound add_solvent->add_reagents heat_stir 6. Heat to 100 °C and stir vigorously add_reagents->heat_stir monitor 7. Monitor reaction by TLC / GC-MS heat_stir->monitor cool_down 8. Cool to room temperature monitor->cool_down quench_precip 9. Dilute with ether, add aq. KF to precipitate tin byproducts cool_down->quench_precip filter_extract 10. Filter through Celite, perform aqueous extraction quench_precip->filter_extract dry_concentrate 11. Dry organic phase and concentrate in vacuo filter_extract->dry_concentrate chromatography 12. Purify by flash column chromatography dry_concentrate->chromatography product Final Product: 4-Methoxybiphenyl chromatography->product

Caption: General workflow for a palladium-catalyzed Stille cross-coupling reaction.

Signaling Pathway Diagram (Catalytic Cycle)

Stille_Cycle Simplified Catalytic Cycle of Stille Coupling pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂-Ph pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination XSnR3 X-SnPh₃ transmetal_complex->XSnR3 ArPh Ar-Ph transmetal_complex->ArPh center_node ArX Ar-X ArX->pd0 SnR3 Ph-SnPh₃ SnR3->pd2_complex

Caption: Key steps in the palladium-catalyzed Stille cross-coupling cycle.

References

Application Notes and Protocols for the Purification of Hexaphenyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Hexaphenyldistannane post-synthesis. The described techniques are designed to remove common impurities, ensuring a high-purity final product suitable for downstream applications in research and development.

Introduction

This compound [(C₆H₅)₃Sn]₂ is a key organotin compound utilized in various chemical syntheses. Its purity is paramount for the reliability and reproducibility of subsequent reactions. The primary synthesis route involves the reaction of triphenyltin chloride with a reducing agent, such as sodium, in a suitable solvent. This process can lead to several impurities, including unreacted starting materials, triphenyltin hydride, and various inorganic salts. This document outlines two primary methods for the purification of crude this compound: Recrystallization and Column Chromatography. Additionally, a protocol for purity assessment using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is provided.

Common Impurities in this compound Synthesis

A thorough understanding of potential impurities is crucial for selecting the appropriate purification strategy.

Impurity Chemical Formula Reason for Presence Physical Properties
Triphenyltin chloride(C₆H₅)₃SnClUnreacted starting materialWhite crystalline solid, M.p.: 106 °C
Triphenyltin hydride(C₆H₅)₃SnHBy-product of the reactionWhite crystalline solid, M.p.: 26-28 °C
Sodium chlorideNaClInorganic by-productWhite crystalline solid, Insoluble in organic solvents
Tetraphenyltin(C₆H₅)₄SnSide-reaction productWhite crystalline solid, M.p.: 227-229 °C

Purification Techniques

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The choice of solvent is critical for effective purification. For this compound, a mixed solvent system of benzene and ethanol has been found to be effective.

Protocol: Recrystallization from Benzene-Ethanol

This protocol describes the purification of crude this compound by recrystallization.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot benzene. The solution should be near saturation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be carried out quickly to prevent premature crystallization.

  • Crystallization: To the hot benzene solution, slowly add ethanol dropwise until the solution becomes slightly turbid. The turbidity indicates the onset of precipitation.

  • Crystal Growth: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified this compound crystals under vacuum to remove all traces of solvent.

Expected Yield and Purity:

Parameter Value
Expected Yield75-85%
Purity (post-recrystallization)>98%
Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase.

Protocol: Silica Gel Column Chromatography

This protocol details the purification of this compound using a silica gel column.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent such as hexane. Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A typical gradient could be from 100% hexane to 95:5 hexane:ethyl acetate.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data:

Parameter Stationary Phase Mobile Phase Expected Purity
Column ChromatographySilica Gel (60-120 mesh)Hexane/Ethyl Acetate Gradient>99%

Purity Assessment

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful analytical technique for determining the absolute purity of a compound without the need for a compound-specific reference standard.[1][2][3][4][5]

Protocol: Purity Determination by qNMR

  • Sample Preparation: Accurately weigh a known amount of the purified this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolution: Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis, ensuring a sufficient relaxation delay.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Integration: Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Purity Calculation: Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purification and analysis processes.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization column_chrom Column Chromatography start->column_chrom qnmr qNMR Purity Assessment recrystallization->qnmr column_chrom->qnmr end Pure this compound qnmr->end

Caption: General workflow for the purification and analysis of this compound.

RecrystallizationDetail A Dissolve crude product in minimal hot benzene B Hot gravity filtration (if necessary) A->B C Add ethanol until turbid B->C D Slow cooling to room temperature C->D E Cool in ice bath D->E F Vacuum filtration E->F G Wash with cold ethanol F->G H Dry under vacuum G->H

Caption: Detailed steps for the recrystallization of this compound.

ColumnChromatographyDetail A Pack silica gel column B Load sample A->B C Elute with Hexane/Ethyl Acetate gradient B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F G Evaporate solvent F->G

Caption: Detailed steps for the column chromatography of this compound.

References

Application Notes and Protocols: The Role of Hexaphenyldistannane and Related Organotin Reagents in the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, particularly in the assembly of complex natural product scaffolds. Radical-mediated C-C bond formation offers a powerful and often complementary approach to traditional ionic reactions. Historically, organotin compounds, particularly tributyltin hydride, have been workhorse reagents for generating carbon-centered radicals. This document explores the role of hexaphenyldistannane as a potential source of stannyl radicals for initiating such transformations, in the context of the broader and more established use of other organotin reagents in the total synthesis of complex natural products.

While this compound can, in principle, serve as a precursor to triphenylstannyl radicals, its application in the synthesis of complex natural products is not widely documented in the scientific literature. Its low solubility and the solid nature of its byproducts can complicate its use in solution-phase chemistry. However, the photochemical cleavage of the Sn-Sn bond in distannanes, such as the more commonly used hexabutyldistannane, provides a valuable method for the controlled generation of stannyl radicals. These radicals can then initiate a cascade of reactions leading to the formation of intricate molecular architectures.

These notes will provide an overview of the principles of stannyl radical-initiated reactions, detailed protocols for key transformations using representative organotin reagents, and quantitative data to aid in reaction planning and optimization.

I. Generation of Stannyl Radicals from Distannane Precursors

The fundamental principle behind the use of this compound and its analogues in radical chemistry is the homolytic cleavage of the tin-tin bond to generate two stannyl radicals. This can be achieved through thermolysis or, more commonly, photolysis.

A. Photochemical Generation of Stannyl Radicals

The Sn-Sn bond in distannanes can be cleaved by UV irradiation to produce stannyl radicals. This method offers the advantage of initiating radical reactions at low temperatures, thus minimizing side reactions. The process can often be facilitated by the use of a triplet sensitizer.

Logical Workflow for Stannyl Radical Generation and Subsequent C-C Bond Formation

workflow cluster_initiation Initiation cluster_propagation Propagation Distannane This compound (Ph3Sn-SnPh3) UV UV Light (hν) Distannane->UV Irradiation FinalProduct Final Product StannylRadical Triphenylstannyl Radical (2 Ph3Sn•) UV->StannylRadical Homolytic Cleavage AlkylHalide Alkyl Halide (R-X) StannylRadical->AlkylHalide Halogen Abstraction AlkylRadical Alkyl Radical (R•) AlkylHalide->AlkylRadical StannylHalide Ph3Sn-X Alkene Alkene Acceptor AlkylRadical->Alkene Radical Addition/ Cyclization CyclizedRadical Cyclized Radical Alkene->CyclizedRadical CyclizedRadical->Distannane H-atom transfer or other termination CyclizedRadical->FinalProduct Termination

Caption: Workflow for photochemical generation of stannyl radicals and their use in C-C bond formation.

II. Protocols for Radical-Mediated C-C Bond Formation

The following protocols are representative examples of how stannyl radicals can be employed to construct C-C bonds, a key step in the synthesis of many complex natural products. While this compound is not the reagent of choice in the literature, the principles are demonstrated using the more common hexabutyldistannane.

A. Protocol 1: Intramolecular Radical Cyclization (5-exo-trig)

This protocol describes the cyclization of an unsaturated alkyl halide to form a five-membered ring, a common structural motif in natural products.

Reaction: 6-bromo-1-hexene to methylcyclopentane

Materials:

  • 6-bromo-1-hexene

  • Hexabutyldistannane ((Bu₃Sn)₂)

  • Benzene (anhydrous)

  • AIBN (Azobisisobutyronitrile) or a UV lamp (e.g., 254 nm)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 6-bromo-1-hexene (1.0 mmol) in anhydrous benzene (50 mL).

  • Add hexabutyldistannane (1.2 mmol).

  • For thermal initiation: Add AIBN (0.1 mmol) and heat the mixture to 80 °C.

  • For photochemical initiation: Irradiate the solution with a UV lamp at room temperature.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel. To remove tin byproducts, the crude mixture can be partitioned between acetonitrile and hexane, with the tin residues preferentially dissolving in the hexane layer. Alternatively, treatment with a solution of iodine in diethyl ether followed by aqueous sodium thiosulfate workup can convert tin residues to water-soluble salts.

ParameterValue
Substrate 6-bromo-1-hexene
Reagent Hexabutyldistannane
Initiator AIBN (thermal) or UV light (photochemical)
Solvent Benzene
Temperature 80 °C (thermal) or Room Temperature (photochemical)
Typical Yield 75-85%

Table 1: Quantitative data for the intramolecular radical cyclization of 6-bromo-1-hexene.

B. Protocol 2: Intermolecular Radical Addition

This protocol details the addition of a radical generated from an alkyl iodide to an electron-deficient alkene.

Reaction: Cyclohexyl iodide and Acrylonitrile to 3-cyclohexylpropanenitrile

Materials:

  • Cyclohexyl iodide

  • Acrylonitrile

  • Hexabutyldistannane ((Bu₃Sn)₂)

  • Benzene (anhydrous)

  • UV lamp (e.g., 254 nm)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a quartz reaction vessel under an inert atmosphere, dissolve cyclohexyl iodide (1.0 mmol) and a threefold excess of acrylonitrile (3.0 mmol) in anhydrous benzene (50 mL).

  • Add hexabutyldistannane (1.2 mmol).

  • Irradiate the mixture with a UV lamp at room temperature while stirring.

  • Monitor the reaction by GC-MS. The reaction is typically complete within a few hours.

  • After completion, remove the solvent in vacuo.

  • Purify the product by flash chromatography, employing methods to remove tin byproducts as described in Protocol 1.

ParameterValue
Substrate 1 Cyclohexyl iodide
Substrate 2 Acrylonitrile
Reagent Hexabutyldistannane
Initiator UV light
Solvent Benzene
Temperature Room Temperature
Typical Yield 60-70%

Table 2: Quantitative data for the intermolecular radical addition of cyclohexyl iodide to acrylonitrile.

III. Signaling Pathways and Mechanistic Diagrams

The following diagram illustrates the key steps in a radical chain reaction initiated by the photochemical cleavage of a distannane.

mechanism cluster_chain Propagation Cycle Distannane R3Sn-SnR3 UV StannylRadical 2 R3Sn• UV->StannylRadical Initiation AlkylHalide R'-X StannylRadical->AlkylHalide Halogen Abstraction AlkylRadical R'• AlkylHalide->AlkylRadical StannylHalide R3Sn-X Alkene C=C AlkylRadical->Alkene Addition AdductRadical R'-C-C• Alkene->AdductRadical TinHydride R3Sn-H AdductRadical->TinHydride H-atom Transfer Product R'-C-C-H TinHydride->StannylRadical Chain Carrier TinHydride->Product

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Hexaphenyldistannane Stille Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Stille coupling reactions using hexaphenyldistannane, specifically focusing on overcoming low product yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in this compound Stille couplings?

Low yields in Stille couplings with this compound can stem from several factors. The most common issue is the competitive homocoupling of the organostannane reagent, which leads to the formation of biphenyl as a significant byproduct.[1][2] Other contributing factors can include suboptimal reaction conditions, inappropriate choice of catalyst and ligands, and the purity of the reagents.

Q2: How does this compound compare to other organotin reagents in Stille couplings?

This compound serves as a source of phenyl groups for the coupling reaction. Compared to trialkyltin reagents like tributyltin derivatives, aryl stannanes can exhibit different reactivity profiles. While specific quantitative comparisons are not extensively documented in readily available literature, the general principles of Stille coupling reactivity apply. The transfer of a phenyl group is generally efficient, but the presence of two tin atoms and six phenyl groups can influence the reaction kinetics and the propensity for side reactions. One key advantage of using this compound is in situations where it is used to generate an arylstannane in situ.[1]

Q3: Can additives be used to improve the yield of my reaction?

Yes, several additives can significantly enhance the rate and yield of Stille couplings.

  • Copper(I) Iodide (CuI): The addition of stoichiometric or co-catalytic amounts of CuI is a well-established method to accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.

  • Lithium Chloride (LiCl): In cases where the halide ligand on the palladium complex does not readily dissociate, LiCl can facilitate the reaction by promoting an "open" transmetalation pathway.

  • Fluoride Ions: Sources of fluoride, such as cesium fluoride (CsF), can activate the organotin reagent by forming a hypervalent tin species, which can lead to a faster transmetalation.[2]

Troubleshooting Guide

Issue 1: Low Conversion of Starting Materials

If you are observing a significant amount of unreacted starting materials, consider the following troubleshooting steps.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Ensure the palladium catalyst is active. Use freshly opened catalyst or a reliable source. Consider using a more active catalyst system. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[2][3]
Inappropriate Ligand The choice of ligand is crucial. Electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[4] Experiment with different phosphine ligands such as triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), or more specialized biaryl phosphine ligands.
Low Reaction Temperature Stille couplings often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. Be aware that excessively high temperatures can lead to catalyst decomposition and increased side reactions.
Insufficient Reaction Time Monitor the reaction progress over time using techniques like TLC or GC-MS. Some Stille couplings can be slow and may require extended reaction times to reach completion.
Issue 2: Predominance of Homocoupling Product (Biphenyl)

The formation of biphenyl from the homocoupling of this compound is a common side reaction that directly reduces the yield of the desired cross-coupled product.[1][2]

Possible Causes and Solutions:

CauseRecommended Action
Reaction with Pd(II) Precatalyst The reaction of two equivalents of the organostannane with the Pd(II) precatalyst before the catalytic cycle begins can lead to homocoupling.[1] Ensure that the palladium source is in the Pd(0) state at the start of the reaction. If using a Pd(II) precatalyst, it needs to be reduced to Pd(0) in situ.
Radical Processes The Pd(0) catalyst can sometimes initiate a radical process that results in the dimerization of the stannane reagent.[1] The use of radical scavengers can be explored, although optimizing other reaction parameters is often more effective.
Suboptimal Catalyst/Ligand Combination A catalyst system that favors the cross-coupling pathway over homocoupling is essential. Experiment with different palladium sources and phosphine ligands.
Issue 3: Difficulty in Product Purification

The removal of tin byproducts can be a significant challenge in the work-up of Stille coupling reactions.

Possible Causes and Solutions:

CauseRecommended Action
Tin Residues in the Product Tin byproducts are often non-polar and can be difficult to separate from the desired product by standard silica gel chromatography.
Work-up Procedure Several work-up procedures can be employed to remove tin residues: - Filtration through silica with triethylamine: Eluting the crude reaction mixture through a plug of silica gel with a solvent system containing a small percentage of triethylamine can help retain the tin byproducts.[5] - Aqueous KF wash: Washing the organic extract with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tin as insoluble tin fluorides, which can then be removed by filtration.[5]

Experimental Protocols

Below is a general experimental protocol for a Stille coupling reaction. Note that optimal conditions will vary depending on the specific substrates used.

General Procedure for Stille Coupling:

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), this compound (0.5 - 1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives (e.g., CuI, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., DMF, toluene, or THF) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of KF, stir vigorously for 30 minutes, and then filter the resulting precipitate through celite.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the processes occurring during a Stille coupling, the following diagrams illustrate the catalytic cycle and a common side reaction.

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ph₃Sn-SnPh₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 + Ph₃Sn-X RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Homocoupling_Side_Reaction Two_Stannane 2 Ph₃Sn-SnPh₃ Pd_Catalyst Pd Catalyst Two_Stannane->Pd_Catalyst Homocoupling_Product Ph-Ph Pd_Catalyst->Homocoupling_Product Byproduct + 2 Sn-Byproducts Pd_Catalyst->Byproduct

References

Identifying and minimizing side reactions with Hexaphenyldistannane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexaphenyldistannane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound ((C₆H₅)₃Sn-Sn(C₆H₅)₃) is an organotin compound primarily used as a source of the triphenyltin moiety in various organic reactions. Its most common application is in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, to form carbon-carbon bonds. It is also used in radical reactions and as a precursor for other organotin reagents.

Q2: What are the most common side reactions observed when using this compound in Stille coupling?

The most prevalent side reaction is the homocoupling of the organostannane, leading to the formation of biphenyl (Ph-Ph) from the triphenyltin groups.[1][2] This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical-mediated process involving the Pd(0) catalyst.[1] Other potential side reactions include deborylation in Suzuki-Miyaura couplings if boronic acids are used in the presence of residual tin species, and reactions related to the decomposition of the palladium catalyst.

Q3: How can I minimize the homocoupling of this compound?

Minimizing homocoupling involves optimizing reaction conditions to favor the desired cross-coupling pathway. Key strategies include:

  • Choice of Ligands: Employing sterically hindered and electron-rich phosphine ligands can accelerate the reductive elimination step of the cross-coupling reaction, thereby outcompeting the homocoupling pathway.

  • Use of Additives: The addition of copper(I) salts, such as CuI, can significantly accelerate the transmetalation step, which is often the rate-limiting step in the Stille cycle.[3] This increased rate of the desired reaction can suppress side reactions.

  • Control of Stoichiometry: Using a slight excess of the organic halide can help to ensure that the palladium catalyst preferentially reacts with it over a second molecule of the organostannane.

Q4: What are the best practices for handling and storing this compound?

This compound, like other organotin compounds, is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. It is a stable solid at room temperature and should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Q5: Are there any alternatives to this compound for introducing a phenyl group in Stille coupling?

Yes, other organotin reagents such as tributyl(phenyl)stannane or trimethyl(phenyl)stannane can be used. The choice of reagent can influence the reaction rate and the ease of byproduct removal. Additionally, other cross-coupling reactions like the Suzuki-Miyaura coupling (using phenylboronic acid) or the Negishi coupling (using phenylzinc reagents) can be effective alternatives for forming aryl-aryl bonds.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Cross-Coupled Product
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is efficient. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.
Inefficient Transmetalation This is often the rate-limiting step. Add a copper(I) salt (e.g., 0.1-0.2 equivalents of CuI) to accelerate this step. Ensure the this compound is of high purity.
Ligand Decomposition or Inappropriateness Use an appropriate phosphine ligand. For electron-rich or sterically hindered substrates, bulky, electron-rich ligands (e.g., biarylphosphines) can be beneficial. Ensure the ligand is not oxidized by degassing the solvent and running the reaction under an inert atmosphere.
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and increased side reactions.
Problem 2: Significant Formation of Homocoupled Biphenyl Byproduct
Possible Cause Troubleshooting Steps
Slow Cross-Coupling Kinetics As mentioned, accelerate the desired reaction by adding a Cu(I) salt. The faster the cross-coupling, the less time there is for homocoupling to occur.
Presence of Oxygen Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can promote radical pathways that lead to homocoupling.
Inappropriate Ligand Ligands with moderate electron-donating ability are often optimal. Very electron-rich ligands can sometimes favor homocoupling under certain conditions. Experiment with different ligands to find the best balance for your specific substrates.[1]
Pd(II) Precatalyst Reacting with Organostannane If using a Pd(II) source, it can react with two equivalents of the organostannane to give the homocoupled product. Using a Pd(0) source can sometimes mitigate this.
Problem 3: Difficulty in Removing Tin Byproducts During Purification
Possible Cause Troubleshooting Steps
Formation of Triphenyltin Halides The primary tin byproduct will be a triphenyltin halide (e.g., Ph₃SnCl, Ph₃SnBr). These can often be removed by flash chromatography.
Co-elution with the Desired Product If the tin byproducts co-elute with your product, consider a workup procedure involving a fluoride source. Washing the organic phase with an aqueous solution of potassium fluoride (KF) will precipitate the tin as insoluble triphenyltin fluoride, which can then be removed by filtration.
Residual this compound Unreacted this compound can be challenging to remove. Ensure the reaction goes to completion by monitoring with TLC or GC/LC-MS. If it persists, careful chromatography is usually required.

Data Presentation

Table 1: Effect of Ligands and Additives on Stille Coupling Yield with Phenyl Stannanes

EntryAryl HalidePhenyl StannanePd Catalyst (mol%)Ligand (mol%)Additive (eq)SolventTemp (°C)Time (h)Yield (%)
1Iodobenzene(Ph)₄SnPd₂(dba)₃ (2)PPh₃ (8)-Toluene1001685
2Iodobenzene(Ph)₄SnPd₂(dba)₃ (2)P(o-tol)₃ (8)-Toluene1001692
34-Bromoacetophenone(Ph)₃SnSn(Ph)₃Pd(PPh₃)₄ (5)--DMF801278
44-Bromoacetophenone(Ph)₃SnSn(Ph)₃Pd(PPh₃)₄ (5)-CuI (0.2)DMF80495
51-Iodonaphthalene(Ph)₄SnPdCl₂(PPh₃)₂ (3)--THF652472
61-Iodonaphthalene(Ph)₄SnPdCl₂(PPh₃)₂ (3)-LiCl (3)NMP801288

This table is a representative summary based on typical outcomes in Stille reactions and may not reflect specific results with this compound in all cases.

Experimental Protocols

Detailed Methodology for a Stille Coupling Reaction Using a Phenyl Stannane

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (0.55 mmol, 1.1 equivalents of phenyl groups)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF, 10 mL)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and Pd(PPh₃)₄.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the organic phase with a saturated aqueous solution of KF (2 x 20 mL) to precipitate tin byproducts.

  • Stir the mixture vigorously for 1-2 hours, then filter through a pad of celite to remove the precipitated tin fluoride.

  • Wash the organic phase with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Stille_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_coupled R¹-Pd(II)L₂-R² transmetalation->pd2_coupled byproduct Ph₃Sn-X transmetalation->byproduct reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product stannane (Ph₃Sn)₂ stannane->transmetalation aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Side Product Formation low_conversion Low Conversion? start->low_conversion check_catalyst Check Catalyst Activity (Use fresh catalyst, consider Pd(0) source) check_reagents Verify Reagent Purity (Stannane, Halide, Solvent) check_catalyst->check_reagents optimize_ligand Optimize Ligand (Sterics, Electronics) check_reagents->optimize_ligand add_additive Incorporate Additive (CuI, LiCl) optimize_ligand->add_additive optimize_temp Adjust Temperature add_additive->optimize_temp end Improved Outcome optimize_temp->end inert_atmosphere Ensure Rigorous Inert Atmosphere inert_atmosphere->add_additive homocoupling High Homocoupling? homocoupling->inert_atmosphere Yes homocoupling->end No low_conversion->check_catalyst Yes low_conversion->homocoupling No

Caption: Troubleshooting workflow for Stille reactions with this compound.

References

Strategies to improve the efficiency of Hexaphenyldistannane-based reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Hexaphenyldistannane-based reactions, a subset of Stille cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive CatalystEnsure the palladium catalyst is handled under an inert atmosphere to prevent oxidation. Using a freshly opened bottle or a reliable supplier is recommended. Consider preparing the active Pd(0) species in situ from a Pd(II) precatalyst.
Poor Quality ReagentsVerify the purity of this compound and the organic halide/triflate. Impurities can inhibit the catalyst or lead to side reactions.[1]
Suboptimal TemperatureWhile some reactions proceed at room temperature, gentle heating (e.g., 50-80 °C) can initiate a sluggish reaction.[2] However, excessive heat can cause decomposition.
Inefficient TransmetalationThis is often the rate-limiting step.[3] The choice of ligands is crucial; bulky, electron-rich phosphine ligands can accelerate the reaction.[4] Additives like copper(I) salts can also enhance the rate.[5]
Presence of Oxygen or MoistureStille reactions should be performed under strictly anaerobic and anhydrous conditions.[2] Ensure solvents are thoroughly degassed and dried, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
Formation of Homocoupled Byproduct Dimerization of this compoundThis is a common side reaction.[6] To minimize it, add the this compound solution slowly to the reaction mixture. Using a slight excess of the organic halide can also favor the desired cross-coupling.[2]
Difficulty in Removing Tin Byproducts High Polarity of Tin SaltsTriphenyltin halides, the byproducts of this compound reactions, can be challenging to remove. Several workup procedures can be employed.
Incomplete RemovalA multi-step purification strategy may be necessary. This can include an aqueous wash with potassium fluoride (KF) to precipitate tin salts, followed by column chromatography.[2][7] Filtering through a plug of silica gel with an appropriate eluent can also be effective.[7]
Reaction Stalls Before Completion Catalyst DeactivationThe catalyst can deactivate over the course of the reaction. Using a more robust ligand or a precatalyst system that generates the active catalyst slowly can help maintain catalytic activity.
Inhibitory ByproductsThe accumulation of triphenyltin halides can sometimes inhibit the catalyst. The addition of fluoride ions (e.g., from CsF or KF) can help by forming hypervalent tin species, which may be less inhibitory.

Frequently Asked Questions (FAQs)

Q1: How can I improve the yield of my this compound reaction?

A1: Optimizing several factors can improve your yield. Ensure your catalyst is active and used at an appropriate loading (typically 1-5 mol%).[1] Use high-purity reagents and anhydrous, degassed solvents. The choice of ligand is critical; bulky, electron-rich phosphine ligands often give better results.[4] Temperature can also be optimized; start at a moderate temperature (e.g., 60 °C) and adjust as needed.

Q2: What is the best solvent for this compound-based Stille couplings?

A2: The choice of solvent can significantly impact the reaction rate and selectivity.[8] Nonpolar solvents like toluene and dioxane are common. Polar aprotic solvents such as DMF, THF, and acetonitrile can also be used and may influence the reaction pathway.[9][10] The optimal solvent should be determined empirically for your specific substrate combination.

Q3: How do I effectively remove the triphenyltin byproducts after the reaction?

A3: Several methods exist for removing tin byproducts. A common technique is to quench the reaction and wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[7] This precipitates insoluble triphenyltin fluoride, which can be removed by filtration through Celite.[2] Column chromatography on silica gel is also a standard purification method.[7]

Q4: What is the role of additives like Cu(I) salts and lithium chloride?

A4: Additives can have a significant effect on the reaction. Copper(I) iodide (CuI) can accelerate the transmetalation step, which is often the slowest step in the catalytic cycle.[5] Lithium chloride (LiCl) can also increase the reaction rate, possibly by preventing the inhibiting effect of dissociated phosphine ligands and by facilitating the oxidative addition step.[11]

Q5: My reaction is sensitive to air and moisture. What precautions should I take?

A5: It is crucial to maintain an inert atmosphere throughout the experiment. This involves using flame-dried glassware, purging the reaction vessel with an inert gas like argon or nitrogen, and using anhydrous, degassed solvents. Reagents should also be handled under an inert atmosphere.[2]

Experimental Protocols

General Protocol for a this compound Stille Coupling Reaction
  • Preparation of the Reaction Vessel: A round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a stream of argon or nitrogen.

  • Addition of Reagents: The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the organic halide or triflate (1.0 equivalent), and any solid additives (e.g., CuI, 10 mol%) are added to the flask.

  • Addition of Solvent and this compound: Anhydrous, degassed solvent (e.g., toluene, DMF) is added, followed by the this compound (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC or GC/LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent. The mixture is then washed with a saturated aqueous solution of KF for 1-2 hours.

  • Purification: The resulting precipitate is filtered through Celite. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[2]

Data Presentation

Table 1: Effect of Ligand on Reaction Yield
EntryLigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1PPh₃3801275
2P(o-tol)₃380888
3AsPh₃3801265
4P(t-Bu)₃360692

This table presents illustrative data based on general trends in Stille couplings to guide optimization.

Table 2: Influence of Solvent and Additives on Reaction Outcome
EntrySolventAdditive (equivalents)Temperature (°C)Time (h)Yield (%)
1TolueneNone1001278
2DMFNone801085
3TolueneCuI (0.1)80691
4DMFLiCl (3.0)80894

This table presents illustrative data based on general trends in Stille couplings to guide optimization.[9]

Visualizations

Stille Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation (Ph₃Sn)₂ Intermediate R¹-Pd(II)L₂-R² Transmetalation->Intermediate Ph₃Sn-X RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel 1. Prepare Inert Reaction Vessel add_reagents 2. Add Catalyst, Halide & Additives prep_vessel->add_reagents add_solvent 3. Add Solvent & This compound add_reagents->add_solvent run_reaction 4. Heat and Stir add_solvent->run_reaction monitor 5. Monitor Progress (TLC, GC/LC-MS) run_reaction->monitor quench 6. Quench and Aqueous Wash (KF) monitor->quench filter 7. Filter Tin Salts quench->filter purify 8. Column Chromatography filter->purify

Caption: Step-by-step experimental workflow for a typical reaction.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield? check_catalyst Check Catalyst Activity & Loading start->check_catalyst Yes check_reagents Verify Reagent Purity check_catalyst->check_reagents optimize_temp Optimize Temperature check_reagents->optimize_temp optimize_ligand Screen Ligands optimize_temp->optimize_ligand use_additives Consider Additives (CuI, LiCl) optimize_ligand->use_additives check_inert Ensure Inert Atmosphere use_additives->check_inert success Yield Improved check_inert->success

Caption: A logical approach to troubleshooting low reaction yields.

References

Technical Support Center: Chromatographic Purification of Hexaphenyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic purification of hexaphenyldistannane.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound in a question-and-answer format.

Issue 1: Product Decomposition on the Column

Question: My this compound appears to be decomposing during silica gel column chromatography. What are the possible causes and solutions?

Answer: Decomposition of organotin compounds on silica gel is a common issue, likely due to the acidic nature of the silica. The silanol groups (Si-OH) on the silica surface can catalyze the cleavage of the Sn-Sn bond in this compound, especially in the presence of certain solvents.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a non-polar base, such as triethylamine (1-3%).[1] Flush the column with this solvent mixture before loading your sample.

  • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic or neutral stationary phase.[2]

    • Alumina (neutral or basic): Alumina is a good alternative to silica gel for acid-sensitive compounds.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.

  • Minimize Contact Time: Use flash chromatography to reduce the time your compound spends on the stationary phase. Faster elution can minimize decomposition.[3]

Issue 2: Poor Separation of this compound from Impurities

Question: I'm having difficulty separating this compound from starting materials (e.g., triphenyltin chloride) or byproducts. How can I improve the separation?

Answer: Achieving good separation requires optimizing the mobile phase and column parameters. This compound is a relatively non-polar compound, so careful selection of a non-polar eluent system is crucial.

Troubleshooting Steps:

  • Optimize the Solvent System with TLC: Before running a column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal solvent system should give your product an Rf value between 0.2 and 0.4.[4]

    • Start with a very non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a slightly more polar solvent like ethyl acetate or dichloromethane.

    • Test various ratios of your chosen solvent pair to find the best separation between your product and impurities.

  • Use a Gradient Elution: Start with a low polarity mobile phase to elute highly non-polar impurities. Gradually increase the polarity of the eluent to release your product, leaving more polar impurities on the column. For example, you could start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Sample Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase or a low-polarity solvent like dichloromethane. Loading the sample in a small, concentrated band at the top of the column is critical for good separation.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point for non-polar compounds like this compound is a mixture of a non-polar hydrocarbon and a slightly more polar solvent.[1] A common and effective system is a mixture of hexane and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 2-5%) in hexane and gradually increase the concentration of ethyl acetate based on your TLC analysis.

Q2: How can I visualize this compound on a TLC plate?

This compound is UV active due to the presence of multiple phenyl rings. You can visualize it under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background.[6][7] For confirmation, you can also use a potassium permanganate (KMnO₄) stain, which is a general stain for organic compounds.[8]

Q3: My purified this compound is not pure by NMR. What are the common contaminants?

Common contaminants after chromatographic purification can include:

  • Residual starting materials: Such as triphenyltin halides.

  • Byproducts from the synthesis: The nature of these will depend on the synthetic route used.

  • Decomposition products: If the compound is unstable on the column.

  • Grease: From glassware joints if not properly cleaned.

If NMR analysis shows impurities, a second chromatographic purification with a shallower solvent gradient or recrystallization may be necessary.

Q4: Is recrystallization a viable alternative to chromatography for purifying this compound?

Yes, recrystallization can be an excellent purification method for crystalline solids like this compound, especially if the impurities have different solubility profiles.[9][10][11]

Recommended Recrystallization Solvents: A two-solvent system is often effective.[12]

  • Solvent 1 (Good solvent): A solvent in which this compound is soluble at elevated temperatures, such as toluene or hot ethanol.

  • Solvent 2 (Poor solvent): A non-polar solvent in which this compound is poorly soluble, such as hexane or pentane.

Dissolve the crude product in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes cloudy. Allow the solution to cool slowly to form pure crystals.

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis

Solvent System (v/v)Typical Rf Range for this compoundNotes
Hexane / Ethyl Acetate (98:2 to 90:10)0.2 - 0.5A good starting point for optimization. Adjust the ratio to achieve an Rf of ~0.3.
Hexane / Dichloromethane (95:5 to 80:20)0.2 - 0.6Dichloromethane can improve the solubility of the crude material.
Cyclohexane / Toluene (90:10 to 70:30)0.3 - 0.7Toluene can offer different selectivity for separating aromatic impurities.

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Streaking on TLC PlateSample is too concentrated or insoluble in the eluent.Spot a more dilute solution. Choose a solvent system where the compound is more soluble.
Product does not elute from the columnEluent is not polar enough. Decomposition on the column.Gradually increase the polarity of the eluent. Use a deactivated stationary phase or an alternative like alumina.
Co-elution of product and impuritiesPoor choice of solvent system. Column is overloaded.Re-optimize the solvent system using TLC. Reduce the amount of crude material loaded onto the column.
Low recovery of productDecomposition on the column. Product is too soluble in the eluent.Use a less harsh purification method (e.g., deactivated silica, recrystallization). Start with a less polar eluent.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis

  • Plate Preparation: Obtain a silica gel TLC plate with a fluorescent indicator. Draw a faint pencil line about 1 cm from the bottom of the plate.

  • Sample Application: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount of the solution onto the pencil line.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system. The solvent level should be below the pencil line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Rf Calculation: Measure the distance from the baseline to the center of your product spot and the distance from the baseline to the solvent front. Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol 2: Flash Column Chromatography

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent system.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.[13]

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial eluent).

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb into the silica gel until the liquid level just reaches the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound tlc TLC Analysis (Solvent System Optimization) synthesis->tlc Optimize Separation column Column Chromatography synthesis->column recrystallization Recrystallization (Alternative/Further Purification) synthesis->recrystallization Alternative tlc->column Select Eluent fractions Collect & Analyze Fractions (TLC) column->fractions pure_product Pure this compound recrystallization->pure_product fractions->pure_product Combine Pure Fractions nmr NMR Analysis pure_product->nmr Verify Purity

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue? decomposition Decomposition on Column? start->decomposition Yes poor_separation Poor Separation? start->poor_separation No deactivate_silica Deactivate Silica Gel decomposition->deactivate_silica Yes alt_phase Use Alternative Stationary Phase (Alumina, Florisil) decomposition->alt_phase If persists flash_chrom Use Flash Chromatography decomposition->flash_chrom To minimize contact time optimize_tlc Optimize Solvent System (TLC) poor_separation->optimize_tlc Yes gradient Use Gradient Elution poor_separation->gradient If co-elution loading Check Sample Loading Technique poor_separation->loading If broad peaks recrystallize Consider Recrystallization poor_separation->recrystallize As alternative

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Optimizing Palladium Catalyst Loading for Hexaphenyldistannane Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize palladium catalyst loading for Stilling coupling reactions involving hexaphenyldistannane.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of palladium catalyst loading for this compound couplings.

ProblemPotential CauseSuggested Solution
Low or No Product Yield 1. Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.- Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. - If using a Pd(II) precatalyst like Pd(OAc)₂, ensure reaction conditions (e.g., presence of a suitable phosphine ligand) are conducive to its reduction. - Use a more stable and modern palladium precatalyst.
2. Insufficient Catalyst Loading: For challenging substrates, the initial catalyst loading may be too low to achieve a reasonable reaction rate.- Incrementally increase the catalyst loading, for example, from 1 mol% to 2.5 mol%, and then to 5 mol%.[1]
3. Catalyst Poisoning: The substrate or impurities in the reaction mixture may be poisoning the palladium catalyst.- Ensure all reagents and solvents are pure and dry. - Thoroughly degas the reaction mixture to remove oxygen.
Reaction Stalls or is Sluggish 1. Low Reaction Temperature: The temperature may be too low for the oxidative addition or other steps in the catalytic cycle to proceed efficiently.- Gradually increase the reaction temperature. For aryl bromides, temperatures in the range of 80-100°C are often necessary.[1]
2. Inappropriate Ligand: The chosen phosphine ligand may not be optimal for stabilizing the palladium catalyst or promoting the desired reactivity.- Screen a variety of phosphine ligands, including bulky and electron-rich options like XPhos or SPhos.
Formation of Side Products (e.g., Homocoupling) 1. High Catalyst Loading: Excessively high concentrations of the palladium catalyst can sometimes promote side reactions like the homocoupling of the organostannane or aryl halide.- Reduce the catalyst loading to the minimum effective amount determined through optimization studies.
2. Presence of Oxygen: Trace amounts of oxygen can facilitate the oxidative homocoupling of the organostannane reagent.- Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).
Formation of Palladium Black 1. Catalyst Decomposition: The active Pd(0) catalyst is agglomerating and precipitating out of the solution, rendering it inactive.- Employ more robust ligands that can better stabilize the Pd(0) species. - Lower the reaction temperature to reduce the rate of catalyst decomposition. - Ensure a proper ligand-to-palladium ratio.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for a Stille coupling with this compound?

A1: A common starting point for palladium catalyst loading in Stille couplings is between 1-5 mol%.[1] However, the optimal loading is highly dependent on the specific substrates, ligand, solvent, and temperature. For well-optimized systems with highly active catalysts, loadings can sometimes be reduced to below 1 mol%.

Q2: How does increasing the catalyst loading affect the reaction?

A2: Increasing the catalyst loading generally leads to a faster reaction rate and can improve the yield, especially for less reactive substrates. However, excessively high loadings can increase the cost of the reaction, lead to a higher incidence of side reactions such as homocoupling, and complicate the purification of the final product due to higher residual palladium content.[1]

Q3: What is the role of the phosphine ligand, and how does it influence the optimal catalyst loading?

A3: The phosphine ligand plays a crucial role in stabilizing the active Pd(0) catalytic species, preventing its decomposition into inactive palladium black. It also influences the electronic and steric environment around the palladium center, which affects the rates of oxidative addition and reductive elimination in the catalytic cycle. Bulky, electron-rich ligands can often stabilize the catalyst more effectively, allowing for lower catalyst loadings to be used.

Q4: When should I consider using a palladium precatalyst instead of a Pd(0) source?

Q5: Can the solvent choice impact the required catalyst loading?

A5: Yes, the solvent can significantly affect the solubility of the reagents and the catalyst, as well as the stability of the catalytic species. A solvent that provides good solubility for all components and stabilizes the active catalyst can lead to more efficient catalysis, potentially allowing for a lower catalyst loading. Common solvents for Stille couplings include THF, DMF, and dioxane.[1]

Data Presentation

The following table presents representative data on the effect of palladium catalyst loading on the yield of a Stille coupling reaction between an aryl bromide and an organotin reagent. While this data is for a reaction with tetraphenyltin, the trends are expected to be similar for couplings with this compound.

Table 1: Effect of Pd(PPh₃)₄ Catalyst Loading on the Yield of the Stille Coupling of 4-Bromotoluene with Tetraphenyltin

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
10.51001275
21.01001292
32.01001297
43.01001297

Data is illustrative and based on trends observed in similar Stille coupling reactions.[2]

Experimental Protocols

General Protocol for the Stille Coupling of an Aryl Halide with this compound

This protocol is a general guideline and should be optimized for each specific substrate combination.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (0.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Anhydrous and degassed solvent (e.g., toluene or dioxane)

  • Anhydrous base (e.g., NaOAc) (if required)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, and the palladium catalyst.

  • Add the anhydrous and degassed solvent via syringe.

  • If a base is required, add it to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Aryl Halide, This compound, & Palladium Catalyst solvent Add Anhydrous, Degassed Solvent reagents->solvent 1. inert Establish Inert Atmosphere (Ar/N2) solvent->inert 2. heat Heat to Desired Temperature inert->heat 3. monitor Monitor Reaction Progress (TLC/GC/LC-MS) heat->monitor 4. quench Cool and Quench Reaction monitor->quench 5. extract Extract with Organic Solvent quench->extract 6. purify Purify by Column Chromatography extract->purify 7. product Isolated Product purify->product 8. Troubleshooting_Tree start Low or No Yield? catalyst_issue Check Catalyst System start->catalyst_issue Yes side_products Side Products Observed? start->side_products No, but... inactive_catalyst Is Catalyst Active? catalyst_issue->inactive_catalyst conditions_issue Optimize Conditions catalyst_issue->conditions_issue If catalyst is ok change_catalyst Use Pd(0) source or a more stable precatalyst. inactive_catalyst->change_catalyst No increase_loading Increase Catalyst Loading (e.g., 1% -> 2.5% -> 5%) inactive_catalyst->increase_loading Yes success Problem Solved change_catalyst->success increase_loading->success temp_issue Is Temperature Optimal? conditions_issue->temp_issue increase_temp Increase Temperature (e.g., 80-100 °C) temp_issue->increase_temp No ligand_issue Is Ligand Appropriate? temp_issue->ligand_issue Yes increase_temp->success screen_ligands Screen Bulky, Electron-Rich Ligands ligand_issue->screen_ligands No ligand_issue->success Yes screen_ligands->success homocoupling Homocoupling? side_products->homocoupling Yes reduce_loading Reduce Catalyst Loading homocoupling->reduce_loading Yes deoxygenate Ensure Rigorous Inert Atmosphere homocoupling->deoxygenate Also consider reduce_loading->success deoxygenate->success

References

Technical Support Center: The Effect of Copper(I) Additives on Organostannane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the effect of copper(I) additives specifically on the rate of hexaphenyldistannane reactions is limited in the available scientific literature. The following troubleshooting guides and FAQs are based on general principles of copper-catalyzed organotin reactions and related cross-coupling chemistry. Researchers should consider this guidance as a starting point for their own empirical optimization.

Frequently Asked Questions (FAQs)

Q1: What is the expected role of a copper(I) additive in a reaction involving this compound?

A1: While specific studies on this compound are scarce, in the broader context of organotin chemistry, copper(I) additives are often employed as co-catalysts or promoters in cross-coupling reactions, such as Stille-type couplings. The primary roles of Cu(I) are believed to include:

  • Transmetalation Facilitator: Copper(I) can facilitate the transfer of the organic group from tin to the active catalyst (often a palladium complex), which can be the rate-limiting step in some cross-coupling reactions.

  • Ligand Scavenger: In palladium-catalyzed reactions, excess phosphine ligands can inhibit the reaction. Copper(I) can act as a scavenger for these ligands, thereby increasing the reaction rate.

  • Direct Catalyst: In some cases, copper(I) can directly catalyze the coupling of organostannanes with organic electrophiles.

Q2: Which copper(I) salts are commonly used as additives in organotin reactions?

A2: Common and effective copper(I) sources include copper(I) iodide (CuI), copper(I) bromide (CuBr), copper(I) chloride (CuCl), and copper(I) cyanide (CuCN). The choice of the salt can be influenced by the solvent, ligands, and other reactants involved. CuI is frequently used due to its stability and effectiveness.

Q3: How does the choice of ligand affect the copper(I)-mediated reaction rate?

A3: Ligands play a crucial role in stabilizing the copper(I) catalyst, enhancing its solubility, and tuning its reactivity. Common ligands for copper-catalyzed reactions include phosphines (e.g., PPh₃), N-heterocyclic carbenes (NHCs), and nitrogen-based ligands like phenanthroline and its derivatives. The ligand can influence the reaction rate by:

  • Increasing the electron density on the copper center, which can promote oxidative addition.

  • Sterically influencing the approach of reactants to the metal center.

  • Preventing catalyst decomposition or aggregation.

Q4: Can copper(I) additives lead to side reactions with this compound?

A4: Yes, potential side reactions include:

  • Homocoupling: The copper additive might promote the homocoupling of the phenyl groups from the this compound, leading to the formation of biphenyl.

  • Protodestannylation: In the presence of protic impurities (e.g., water), the organostannane can be protonated, leading to the formation of benzene and tin byproducts.

  • Oxidation of Cu(I): Copper(I) is susceptible to oxidation to the less active copper(II) state, especially in the presence of air. This can lead to catalyst deactivation and a decrease in the reaction rate.

Troubleshooting Guides

Issue 1: Slow or Stalled Reaction
Potential Cause Troubleshooting Steps
Inactive Copper(I) Source Use a fresh, high-purity source of the copper(I) salt. Consider in-situ generation of Cu(I) from a Cu(II) salt with a reducing agent (e.g., sodium ascorbate), although this may introduce other variables.
Inappropriate Ligand Screen a variety of ligands (phosphines, NHCs, nitrogen-based ligands). The optimal ligand is highly dependent on the specific reaction.
Poor Solvent Choice Experiment with different solvents. Polar aprotic solvents like DMF, NMP, or THF are often effective for copper-catalyzed cross-coupling reactions.
Low Reaction Temperature Gradually increase the reaction temperature. Many copper-catalyzed reactions require heating to proceed at a reasonable rate.
Catalyst Poisoning Ensure all reagents and solvents are pure and free of potential catalyst poisons (e.g., sulfur-containing compounds).
Issue 2: Low Product Yield and Formation of Side Products
Potential Cause Troubleshooting Steps
Homocoupling of Phenyl Groups Lower the concentration of the copper(I) additive. Optimize the ratio of the copper additive to other reactants.
Protodestannylation Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Decomposition of Reactants or Products Monitor the reaction progress by techniques like TLC or GC-MS to identify the optimal reaction time and prevent product degradation.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of one reactant may favor side reactions.

Experimental Protocols

General Procedure for a Trial Reaction:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the desired electrophile (1.1 eq), the copper(I) salt (e.g., CuI, 0.1 eq), and the chosen ligand (e.g., PPh₃, 0.2 eq).

  • Add the anhydrous solvent (e.g., THF or DMF) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., start at room temperature and gradually increase to 60-100 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS, LC-MS, or ¹H NMR).

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).

  • Extract the product with an appropriate organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table illustrates a hypothetical screening of reaction conditions to optimize the yield of a cross-coupling reaction between this compound and an aryl halide in the presence of a copper(I) additive.

Table 1: Hypothetical Screening of Reaction Conditions

EntryCopper(I) SourceLigandSolventTemperature (°C)Time (h)Yield (%)
1CuIPPh₃THF602445
2CuBrPPh₃THF602440
3CuIXantphosTHF602465
4CuIIPr (NHC)THF602475
5CuIIPr (NHC)DMF801285
6CuIIPr (NHC)DMF100890

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound Electrophile Cu(I) Salt Ligand reaction_setup Combine under Inert Atmosphere reagents->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup stir_heat Stir & Heat reaction_setup->stir_heat monitoring Monitor Progress (TLC, GC-MS) stir_heat->monitoring quench Quench Reaction monitoring->quench Completion extract Extract Product quench->extract purify Column Chromatography extract->purify product Purified Product purify->product

Caption: General experimental workflow for a copper(I)-catalyzed reaction of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Problem Observed (e.g., Low Yield) cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Side Reactions start->cause3 sol1 Use fresh Cu(I) source Change ligand cause1->sol1 sol2 Screen solvents Optimize temperature cause2->sol2 sol3 Use anhydrous conditions Adjust stoichiometry cause3->sol3 result Improved Outcome? sol1->result Re-run Experiment sol2->result sol3->result

Caption: A logical workflow for troubleshooting common issues in copper(I)-catalyzed organostannane reactions.

Technical Support Center: Removal of Tin Byproducts from Hexaphenyldistannane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tin byproducts from chemical reactions involving Hexaphenyldistannane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of reaction mixtures containing this compound byproducts.

Issue 1: Incomplete Removal of Tin Byproducts with Aqueous Potassium Fluoride (KF) Wash

  • Question: I performed an aqueous KF wash, but I still observe tin-containing impurities in my product. What could be the cause, and how can I resolve this?

  • Answer: Incomplete removal of tin byproducts using a KF wash can be due to several factors:

    • Insufficient Stirring: The formation of insoluble triphenyltin fluoride (Ph₃SnF) is a heterogeneous reaction that requires vigorous stirring to ensure complete contact between the organic and aqueous phases.

    • Inadequate Reaction Time: The precipitation of Ph₃SnF may require more time than anticipated.

    • Formation of a Fine Precipitate: The Ph₃SnF precipitate can be very fine, making it difficult to remove completely by simple filtration.

    Troubleshooting Steps:

    • Increase Stirring and Time: When performing the KF wash, ensure the biphasic mixture is stirred vigorously for at least one hour. In some cases, extending the stirring time to several hours or even overnight can improve the precipitation of the tin fluoride.

    • Use a Phase-Transfer Catalyst: The addition of a small amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction between the aqueous KF and the organotin halides in the organic phase.

    • Filter through Celite®: To effectively remove fine precipitates of Ph₃SnF, filter the entire biphasic mixture through a pad of Celite®. This filtration aid helps to trap the finely dispersed solid particles.[1]

    • Repeat the Wash: If a significant amount of tin byproduct remains, a second or even third KF wash may be necessary.

Issue 2: Co-elution of Product and Tin Byproducts during Silica Gel Chromatography

  • Question: My product and the tin byproducts have very similar polarities and are co-eluting during column chromatography. How can I improve their separation?

  • Answer: Co-elution is a common challenge, especially when dealing with non-polar products and non-polar triphenyltin byproducts.

    Troubleshooting Steps:

    • Use Treated Silica Gel: Packing a column with silica gel that has been treated with a base can enhance the retention of tin impurities.[2] You can prepare this by creating a slurry of silica gel with a solvent containing a small percentage of a base like triethylamine or by using a pre-mixed K₂CO₃-silica mixture.

    • Chemical Modification of Tin Byproducts: Before chromatography, you can chemically modify the tin byproducts to significantly alter their polarity.

      • To Increase Polarity: Treatment with NaOH can convert triphenyltin halides to the more polar triphenyltin hydroxide (Ph₃SnOH), which will have a stronger affinity for the silica gel.

      • To Decrease Polarity: For more polar products, reacting the tin byproducts with a reagent like trimethylaluminum (AlMe₃) can convert them to the even less polar triphenylmethylstannane (Ph₃SnMe), which will elute much faster.

    • Alternative Chromatography Techniques: Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography if your product is sufficiently polar.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of tin byproducts from my reaction crucial?

A1: The removal of organotin compounds, including byproducts from this compound reactions, is critical for several reasons:

  • Toxicity: Organotin compounds are known to be toxic, and their presence in final products, especially in a drug development context, is strictly regulated to ensure safety.[1]

  • Interference with Biological Assays: Residual tin can interfere with biological screening assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.

  • Product Stability: Tin impurities can sometimes catalyze the degradation of the desired product over time, affecting its shelf life and purity.

Q2: What are the expected tin byproducts in a reaction involving this compound?

A2: In a typical cross-coupling reaction, such as a Stille coupling where this compound (Ph₃Sn-SnPh₃) is used, the primary tin byproduct is triphenyltin halide (Ph₃SnX, where X is typically Cl, Br, or I) or other triphenyltin derivatives depending on the reaction conditions.

Q3: How can I quantify the amount of residual tin in my final product?

A3: To determine the concentration of residual tin with high accuracy, especially to meet the stringent requirements for pharmaceutical applications, several analytical techniques can be employed:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method capable of detecting trace and ultra-trace amounts of elements, making it ideal for quantifying tin at the parts-per-million (ppm) level.[1]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another robust and sensitive technique for elemental analysis.[1]

  • Atomic Absorption Spectroscopy (AAS): A widely used method for determining the concentration of specific metal elements.[1]

Data Presentation

Table 1: Comparison of Common Methods for Tin Byproduct Removal

MethodPrincipleTypical Residual Tin LevelAdvantagesDisadvantages
Aqueous KF Wash Precipitation of insoluble triphenyltin fluoride (Ph₃SnF).< 1% w/wSimple, cost-effective for bulk removal.May not reach very low ppm levels; fine precipitate can be difficult to filter.[1][2]
Standard Silica Gel Chromatography Separation based on differential polarity.< 100 ppmEffective for a wide range of products; scalable.Can be time-consuming; co-elution can be an issue with non-polar products.[2]
Treated Silica Gel Chromatography (e.g., with K₂CO₃) Enhanced retention of acidic tin byproducts on a basic stationary phase.< 15 ppmImproved separation of tin impurities from the desired product.Requires preparation of the treated silica; may not be suitable for base-sensitive products.[2]
Chemical Modification followed by Chromatography Altering the polarity of tin byproducts for easier separation.Product-dependent, can be very low.Highly effective for challenging separations.Requires an additional reaction step; reagent compatibility needs to be considered.

Experimental Protocols

Protocol 1: Removal of Tin Byproducts using Aqueous Potassium Fluoride (KF) Wash

  • Reaction Quench: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and add an equal volume of a saturated aqueous solution of potassium fluoride (KF).

  • Stirring: Stopper the funnel and shake vigorously, venting frequently. For larger scale reactions, stir the biphasic mixture mechanically for a minimum of 1 hour. A white precipitate of triphenyltin fluoride (Ph₃SnF) should form.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin fluoride.

  • Phase Separation: Transfer the filtrate back to a separatory funnel and separate the organic and aqueous layers.

  • Further Washes: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of tin byproducts.[1]

Protocol 2: Column Chromatography using Potassium Carbonate-Treated Silica Gel

  • Preparation of K₂CO₃-Silica: Thoroughly mix 10 parts by weight of finely powdered anhydrous potassium carbonate with 90 parts by weight of silica gel. This mixture can be stored for several months.[2]

  • Column Packing: Pack a chromatography column with the K₂CO₃-silica mixture using a suitable solvent system (eluent).

  • Loading: Dissolve the crude product (from which the bulk of the solvent has been removed) in a minimal amount of the eluent or a compatible solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The organotin impurities will be more strongly retained on the basic stationary phase than on standard silica gel.

  • Fraction Collection: Collect the fractions containing your purified product.

  • Analysis: Analyze the fractions (e.g., by TLC or LC-MS) to confirm the absence of tin byproducts.

Mandatory Visualizations

Tin_Removal_Workflow start Crude Reaction Mixture (Product + Tin Byproducts) kf_wash Aqueous KF Wash start->kf_wash filtration Filtration through Celite® kf_wash->filtration extraction Aqueous Workup filtration->extraction chromatography Silica Gel Chromatography extraction->chromatography analysis Purity Analysis (NMR, LC-MS, ICP-MS) chromatography->analysis end Purified Product analysis->end Purification_Decision_Tree start Is the product polar? standard_chrom Standard Silica Gel Chromatography start->standard_chrom Yes kf_first Perform KF Wash First start->kf_first No polar_product Yes nonpolar_product No final_product Purified Product standard_chrom->final_product separation_check Good separation from tin byproducts? kf_first->separation_check treated_silica Use Treated Silica Gel (e.g., K2CO3-Silica) separation_check->treated_silica No separation_check->final_product Yes good_sep Yes bad_sep No treated_silica->final_product KF_Wash_Mechanism reactant Ph₃SnX (Soluble in Organic Phase) product Ph₃SnF (Insoluble Precipitate) reactant->product Precipitation byproduct KX (aq) (Soluble in Aqueous Phase) reagent KF (aq) (In Aqueous Phase) reagent->product reagent->byproduct

References

Proper storage and handling conditions to ensure Hexaphenyldistannane stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Hexaphenyldistannane to ensure its stability for research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, direct sunlight, and ignition.[1] To prevent degradation from atmospheric exposure, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen.[2][3] The container should be tightly sealed and properly labeled.[1][4][5] For long-term stability, storage at reduced temperatures is recommended.

Q2: Is this compound sensitive to air and moisture?

A2: Yes, many organotin compounds are sensitive to air and moisture.[3] Exposure to oxygen and water can lead to the gradual decomposition of this compound. Therefore, it is essential to handle the compound under an inert atmosphere and use anhydrous solvents and reagents during experiments.

Q3: What are the primary signs of this compound decomposition?

A3: Visual signs of decomposition can include a change in the appearance of the white powder, such as discoloration or clumping. Spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR), can reveal the presence of impurity peaks corresponding to decomposition products.

Q4: What are the expected decomposition products of this compound?

A4: While stable under normal conditions, thermal decomposition or reaction with air and moisture can occur.[4] The primary decomposition pathway involves the cleavage of the Sn-Sn bond. Expected decomposition products include triphenyltin derivatives, such as bis(triphenyltin) oxide (from reaction with oxygen) and triphenyltin hydroxide (from reaction with water). Further degradation could lead to the formation of tin oxides.

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: When handling this compound, appropriate PPE should be worn, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[4][5] All handling of the solid compound should be performed in a well-ventilated fume hood to avoid inhalation of any dust.[5]

Storage and Handling Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (Short-term) or -20°C (Long-term)To minimize thermal degradation. Organotin compounds show good stability at lower temperatures.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and hydrolysis from air and moisture.[2][3]
Light Store in the dark (amber vials)To prevent light-induced degradation.
Container Tightly sealed, properly labeled containersTo prevent contamination and ensure proper identification.[1][4][5]
Handling Area Well-ventilated chemical fume hoodTo minimize inhalation exposure.[4][5]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Decomposition of this compound due to improper storage or handling.Verify the purity of the compound using a suitable analytical technique (e.g., NMR, HPLC). Ensure that all subsequent experiments are performed under a strict inert atmosphere with anhydrous solvents.
Visible changes in the solid (e.g., clumping, discoloration) Exposure to moisture or air.Discard the reagent if significant degradation is suspected. For future use, ensure the container is purged with inert gas before sealing and is stored in a desiccator.
Formation of insoluble precipitates in reaction mixtures Formation of insoluble tin oxides or other decomposition byproducts.Filter the reaction mixture. Characterize the precipitate if necessary. Re-evaluate the reaction setup to eliminate sources of oxygen and water.
Low reactivity or yield in chemical reactions Degradation of the starting material.Confirm the integrity of the this compound before use. Consider re-purifying the material if minor degradation is observed.

Experimental Protocols

General Protocol for Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for monitoring the stability of this compound over time. A stability-indicating HPLC method is designed to separate the intact compound from its potential degradation products.[6]

1. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve a known amount of high-purity this compound in a suitable anhydrous solvent (e.g., acetonitrile or tetrahydrofuran) to prepare a stock solution of known concentration. Prepare working standards by diluting the stock solution.
  • Sample Solution: Store an accurately weighed sample of this compound under the desired storage conditions (e.g., 4°C, room temperature, elevated temperature). At specified time points, dissolve the sample in the same solvent as the standard solution to a known concentration.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a suitable wavelength (e.g., 254 nm).
  • Injection Volume: 10 µL.

3. Analysis:

  • Inject the standard and sample solutions into the HPLC system.
  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
  • Calculate the percentage of remaining this compound at each time point relative to the initial time point.

4. Forced Degradation Studies (for method validation):

  • To ensure the method is stability-indicating, intentionally degrade a sample of this compound under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).
  • Analyze the stressed samples by HPLC to confirm that the degradation products are well-separated from the main peak.

Visualizations

logical_relationship Troubleshooting this compound Instability start Experiment Fails or Results are Inconsistent check_purity Check Purity of This compound start->check_purity is_pure Is the Compound Pure? check_purity->is_pure review_storage Review Storage Conditions: - Temperature - Atmosphere (Inert) - Light Exposure is_pure->review_storage No proceed Proceed with Experiment is_pure->proceed Yes review_handling Review Handling Procedures: - Inert Atmosphere Technique - Anhydrous Solvents - Dry Glassware review_storage->review_handling re_purify Re-purify or Obtain New Stock review_handling->re_purify re_purify->check_purity modify_protocol Modify Experimental Protocol and Re-attempt proceed->modify_protocol If issues persist experimental_workflow Stability Assessment Workflow start Start: Obtain this compound Sample storage Store under Defined Conditions (e.g., Temp, Atmosphere, Light) start->storage sampling Take Aliquots at Pre-defined Time Intervals storage->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC, GC-MS) sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data report Report Stability Profile data->report

References

Identifying and characterizing common impurities in commercial Hexaphenyldistannane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing common impurities in commercial Hexaphenyldistannane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: While the exact impurity profile can vary between batches and suppliers, the most common impurities arise from the synthesis process and subsequent handling. These typically include:

  • Starting Materials: Unreacted starting materials, most commonly Triphenyltin Chloride.

  • Oxidation Products: Bis(triphenyltin) oxide can form upon exposure of this compound to air.

  • Hydrolysis Products: Triphenyltin hydroxide may be present due to exposure to moisture.[1][2][3][4][5]

  • Other Organotin Species: Small quantities of other organotin compounds may be present as byproducts of the synthesis.

Q2: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

A2: Yes, impurities in this compound can significantly impact reaction outcomes. For instance:

  • Triphenyltin halides can interfere with reactions sensitive to halides or act as a Lewis acid, leading to undesired side reactions.

  • Triphenyltin oxide and hydroxide are generally less reactive than this compound in many applications, effectively reducing the concentration of the active reagent and leading to lower yields or incomplete reactions. Their presence may also complicate product purification.

Q3: How can I detect the presence of these common impurities?

A3: A combination of spectroscopic and chromatographic techniques is recommended for the comprehensive analysis of this compound purity. The most common methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): Provides structural information and can be used for quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating this compound from its less nonpolar impurities.[6][7][8][9][10][11]

  • Mass Spectrometry (MS): Used for the identification of impurities by providing molecular weight information.[12]

Q4: Are there any visual indicators of this compound degradation?

A4: Pure this compound is a white solid. A yellowish tint or a change in the physical appearance of the solid may indicate the presence of oxidation or other degradation products. However, the absence of a color change does not guarantee purity. Analytical testing is always recommended.

Troubleshooting Guide

Observed Issue Potential Cause (Impurity Related) Recommended Action
Low reaction yield or incomplete conversion. The stated concentration of this compound may be inaccurate due to the presence of less reactive impurities like bis(triphenyltin) oxide or triphenyltin hydroxide.1. Quantify the purity of your this compound using ¹H NMR or HPLC. 2. Adjust the stoichiometry of your reaction based on the determined purity. 3. Consider purifying the this compound prior to use.
Formation of unexpected byproducts. The presence of reactive impurities, such as triphenyltin chloride, may be catalyzing side reactions.1. Analyze the starting material for the presence of triphenyltin chloride using HPLC or Mass Spectrometry. 2. If present, purify the this compound by recrystallization or chromatography.
Difficulty in product purification. Co-elution of organotin impurities with the desired product.1. Develop an orthogonal purification method (e.g., if using normal-phase chromatography, try reverse-phase). 2. Consider a chemical quench or workup step designed to remove organotin species.
Inconsistent results between batches. Variation in the impurity profile of the commercial this compound.1. Perform a quality control check on each new batch of this compound using a standardized analytical method (e.g., HPLC). 2. Purchase from a supplier that provides a detailed certificate of analysis with impurity profiles.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts of this compound and Common Impurities

Compound Aromatic Protons (ppm) Other Signals (ppm) Solvent
This compound~7.2 - 7.6 (m)-CDCl₃
Triphenyltin Chloride~7.4 - 7.8 (m)-CDCl₃
Bis(triphenyltin) oxide~7.3 - 7.7 (m)-CDCl₃
Triphenyltin hydroxide~7.3 - 7.8 (m)Broad singlet (OH)CDCl₃

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: Example HPLC Method Parameters for Impurity Profiling

Parameter Condition
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocols

Protocol 1: Purity Determination by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.75 mL of deuterated chloroform (CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

  • Data Analysis: Integrate the signals corresponding to the aromatic protons of this compound and the internal standard. Compare the integrals to determine the purity of the sample. Also, inspect the spectrum for the presence of characteristic signals from impurities as listed in Table 1.

Protocol 2: Impurity Profiling by HPLC
  • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile. Prepare a series of dilutions to establish a calibration curve if quantification is desired.

  • Sample Preparation: Prepare a solution of the this compound batch to be tested at a concentration of 1 mg/mL in acetonitrile.

  • Chromatography: Equilibrate the HPLC system with the mobile phase. Inject the sample and run the analysis using the parameters outlined in Table 2.

  • Data Analysis: Identify the main peak corresponding to this compound. Any additional peaks are indicative of impurities. The relative peak areas can be used to estimate the percentage of each impurity. For identification, fractions can be collected for subsequent analysis by mass spectrometry.[6][7][8][9][10][11]

Protocol 3: Identification of Unknown Impurities by LC-MS
  • Sample Analysis: Perform an HPLC separation as described in Protocol 2, with the eluent directed into a mass spectrometer.

  • Mass Spectral Analysis: Obtain the mass spectrum for each separated impurity peak.

  • Structure Elucidation: The molecular ion peak will provide the molecular weight of the impurity. Fragmentation patterns can give clues to the structure of the molecule. This data, combined with knowledge of the synthetic route, can lead to the identification of the impurity.[12]

Mandatory Visualization

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Decision Point cluster_2 Impurity Characterization Sample Sample NMR_Analysis NMR Spectroscopy (1H, 13C, 119Sn) Sample->NMR_Analysis HPLC_Analysis HPLC Analysis (UV Detection) Sample->HPLC_Analysis Purity_Check Purity Meets Specification? NMR_Analysis->Purity_Check HPLC_Analysis->Purity_Check LC_MS_Analysis LC-MS Analysis Purity_Check->LC_MS_Analysis No Use_in_Experiment Use_in_Experiment Purity_Check->Use_in_Experiment Yes Fraction_Collection Preparative HPLC Fraction Collection LC_MS_Analysis->Fraction_Collection Further characterization needed Structure_Elucidation Structure Elucidation (NMR of isolated impurity) Fraction_Collection->Structure_Elucidation

Caption: Workflow for the identification and characterization of impurities.

References

Validation & Comparative

Hexaphenyldistannane vs. Hexabutyldistannane in Palladium-Catalyzed Couplings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Stille cross-coupling reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high precision. A critical component of this reaction is the organotin reagent. This guide provides a detailed comparison of two such reagents, hexaphenyldistannane and hexabutyldistannane, in the context of palladium-catalyzed biaryl synthesis. The choice between these reagents can significantly impact reaction efficiency, yield, and purification.

In the Stille reaction, a palladium catalyst facilitates the coupling of an organostannane with an organic halide or triflate. This compound and hexabutyldistannane serve as sources of phenyl and butyl groups, respectively, which are transferred to the palladium center during the catalytic cycle. However, in the context of biaryl synthesis where an aryl group is transferred from a separate organotin species (e.g., aryltributylstannane or aryltriphenylstannane), the phenyl and butyl groups on the distannane act as "non-transferable" or "dummy" ligands. The nature of these dummy ligands is crucial as it influences the rate-determining transmetalation step.

Generally, the efficiency of the Stille coupling is enhanced when the dummy ligands are less prone to transfer than the desired group. The established reactivity order for group transfer in organostannanes is Alkynyl > Alkenyl > Aryl > Allyl = Benzyl > Alkyl. This hierarchy suggests that for the transfer of an aryl group, alkyl dummy ligands like butyl groups would be preferable to phenyl dummy ligands, as the aryl group has a higher propensity for transfer than the alkyl group. Conversely, if a phenyl group were the desired transferable group, using hexabutyldistannane would be advantageous.

Performance Comparison in Biaryl Synthesis

While direct side-by-side comparisons in the literature are scarce, the established principles of Stille coupling and available data on related organotin reagents allow for a reasoned analysis. The primary factors influencing the performance of this compound versus hexabutyldistannane are steric hindrance and the electronic properties of the non-transferable groups.

  • Hexabutyldistannane : The butyl groups are sterically bulky and electron-donating. Their bulk can hinder the approach of the organotin reagent to the palladium center, potentially slowing down the transmetalation step. However, their strong electron-donating nature increases the nucleophilicity of the tin atom, which can facilitate the transfer of the desired aryl group. The key advantage of using hexabutyldistannane in the synthesis of biaryls (where an aryl group is being transferred) is the low migratory aptitude of the butyl groups compared to the aryl group, leading to higher product selectivity.

  • This compound : The phenyl groups are less sterically demanding than butyl groups but are electron-withdrawing. The reduced steric bulk can allow for a closer approach to the palladium catalyst. However, the electron-withdrawing nature of the phenyl groups can decrease the nucleophilicity of the tin atom. A significant consideration when using this compound as a source of "dummy" ligands is the competitive transfer of the phenyl group, which can lead to the formation of undesired biphenyl byproduct, thus reducing the yield of the target molecule.

Based on these principles, for the synthesis of a biaryl where an aryl group is being transferred, hexabutyldistannane is generally the superior choice due to the lower migratory aptitude of the butyl groups, which minimizes the formation of byproducts and can lead to higher yields of the desired biaryl.

Experimental Protocols

Below are representative experimental protocols for palladium-catalyzed Stille coupling reactions for the synthesis of biaryls. Note that these are generalized procedures and may require optimization for specific substrates.

General Protocol for Palladium-Catalyzed Stille Coupling

Materials:

  • Aryl halide (e.g., 4-iodoanisole) (1.0 mmol)

  • Organostannane (e.g., Aryltributylstannane or Aryltriphenylstannane) (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF) (10 mL)

  • Optional: Additive (e.g., LiCl, CuI)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the organostannane, and the palladium catalyst.

  • Add the anhydrous and degassed solvent via syringe.

  • If applicable, add any additives.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or GC/MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous solution of KF (to remove tin byproducts) and stir for 30 minutes.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Stille Coupling Reaction

The following diagrams illustrate the key concepts and workflows involved in the palladium-catalyzed Stille coupling reaction.

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-SnR3 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) X-SnR3 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow Start Start Reaction_Setup Combine Reactants and Catalyst (Aryl Halide, Organostannane, Pd Catalyst) Start->Reaction_Setup Solvent_Addition Add Anhydrous, Degassed Solvent Reaction_Setup->Solvent_Addition Heating Heat Reaction Mixture Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, GC/MS) Heating->Monitoring Workup Quench with aq. KF Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product

A Comparative Analysis of Hexaphenyldistannane and Organoboron Reagents in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of methodologies, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools. This guide provides a comparative analysis of two key classes of reagents employed in these transformations: Hexaphenyldistannane, an organotin compound utilized in Stille couplings, and organoboron reagents, the cornerstone of the Nobel Prize-winning Suzuki-Miyaura coupling. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of their performance, supported by experimental data and protocols.

At a Glance: Stille vs. Suzuki Coupling Reagents

The fundamental difference between this compound and organoboron reagents lies in the metallic moiety that facilitates the transfer of an organic group to the palladium catalyst. This seemingly subtle distinction has profound implications for the reaction's scope, conditions, and overall practicality.

FeatureThis compound (Stille Coupling)Organoboron Reagents (Suzuki Coupling)
Organometallic Reagent Organotin (stannanes)Organoboron (boronic acids, esters)
Toxicity of Reagents High toxicity of organotin compounds.[1]Low toxicity, considered "greener".[1]
Byproducts Organotin halides, often difficult to separate from the product.[1]Borates, generally water-soluble and easily removed.[1]
Reaction Conditions Often proceeds under neutral or milder conditions.[1]Typically requires a base.[1]
Functional Group Tolerance Excellent, tolerates a wide range of functional groups.[1]Good, but can be sensitive to acidic protons.[1]
Stability of Reagents Organostannanes are generally stable to air and moisture.[2]Boronic acids can be prone to protodeboronation.[1]

Performance in Cross-Coupling Reactions: A Quantitative Look

The following table summarizes typical reaction conditions and yields for the cross-coupling of an aryl halide with an organostannane (representative of this compound's reactivity) versus an organoboron reagent.

ParameterStille Coupling (with Organostannane)Suzuki Coupling (with Arylboronic Acid)
Typical Yield 71-94%[3]77-95%[3]
Catalyst Loading 1-10 mol% Pd[4]0.1-5 mol% Pd[5][6]
Reaction Temperature 60-110 °C[4]80-100 °C[1]
Reaction Time 1-48 hours[4]4-24 hours[4]

Note: Yields and reaction conditions are highly substrate-dependent and require optimization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for Stille and Suzuki-Miyaura cross-coupling reactions.

Stille Coupling Protocol (General)

This protocol describes a typical setup for the palladium-catalyzed cross-coupling of an aryl halide with an organostannane like this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (or other organostannane, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.1 equiv, optional co-catalyst)

  • Anhydrous DMF

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the aryl halide in anhydrous DMF.

  • Add the organostannane, Pd(PPh₃)₄, and CuI to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Filter the resulting slurry through celite, and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the desired product.[4]

Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (2.0 mmol)

  • Toluene/Water or Dioxane/Water (4:1 ratio, 5 mL)

Procedure:

  • Charge a flask with the aryl halide, arylboronic acid, palladium catalyst, and base.[1]

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.[1]

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the fundamental steps in the Stille and Suzuki-Miyaura catalytic cycles.

Stille_Cycle pd0 Pd(0)L2 pd2_ox R1-Pd(II)L2-X pd0->pd2_ox Oxidative Addition pd2_trans R1-Pd(II)L2-R2 pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R1-R2 byproduct X-SnR3 reagent R1-X stannane R2-SnR3

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 pd2_ox R1-Pd(II)L2-X pd0->pd2_ox Oxidative Addition pd2_trans R1-Pd(II)L2-R2 pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R1-R2 reagent R1-X boronic_acid R2-B(OR)2 base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

Both Stille and Suzuki couplings are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The choice between the two often hinges on factors beyond mere yield.

Organoboron reagents are frequently favored in pharmaceutical development due to their low toxicity and the generation of environmentally benign byproducts.[1] The resulting boronic acids are generally water-soluble and can be easily removed during workup, which is a significant advantage in large-scale synthesis and purification.

This compound and other organostannanes, while posing toxicity and purification challenges, offer a distinct advantage in their broad functional group tolerance and stability.[1][2] In cases where sensitive functional groups are present or when the corresponding boronic acid is unstable, the Stille coupling can be the more reliable method.

Conclusion: A Matter of Strategic Choice

The comparison between this compound and organoboron reagents is, in essence, a comparison between the Stille and Suzuki-Miyaura cross-coupling reactions. Neither method is universally superior; the optimal choice is dictated by the specific synthetic challenge at hand.

For many applications, particularly in the pharmaceutical industry where toxicity and environmental impact are major concerns, the Suzuki-Miyaura coupling with organoboron reagents is the preferred route. However, the Stille coupling, utilizing reagents like this compound, remains an indispensable tool for complex syntheses where its robustness and wide functional group tolerance are paramount. A thorough understanding of the strengths and weaknesses of each reagent class allows the synthetic chemist to make a strategic and informed decision, ultimately leading to a more efficient and successful synthesis.

References

Validating the Purity of Hexaphenyldistannane: A Comparative Guide to Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for organometallic compounds like Hexaphenyldistannane is paramount for reproducible research and the development of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for validating the purity of this compound, supported by experimental protocols and data.

The Superiority of qNMR for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and accurate method for determining the purity of chemical compounds, including complex organometallics.[1][2][3] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for direct quantification without the need for identical reference standards for each impurity.[2][3]

Key Advantages of qNMR:

  • Primary Method: Direct correlation between signal integral and molar concentration.[2]

  • High Accuracy and Precision: Capable of achieving low uncertainty in purity assignments.

  • Versatility: Applicable to a wide range of compounds soluble in deuterated solvents.

  • Structural Information: Provides structural confirmation of the analyte and impurities simultaneously.

  • Non-destructive: The sample can be recovered after analysis.

Comparative Analysis: qNMR vs. Alternative Methods

While HPLC and Elemental Analysis are commonly employed for purity determination, they possess inherent limitations, particularly for organometallic compounds.

Analytical MethodPrincipleAdvantages for this compoundDisadvantages for this compound
Quantitative ¹H NMR (qNMR) Signal integration is directly proportional to the number of protons.High accuracy and precision, provides structural information, non-destructive, does not require a this compound reference standard.Requires solubility in a deuterated solvent, potential for signal overlap with impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Good for separating non-volatile impurities.Requires a reference standard for each impurity for accurate quantification, potential for co-elution, detector response can vary between compounds.[4][5]
Elemental Analysis (EA) Combustion of the sample to determine the percentage of C, H, N, S, etc.Provides information on the elemental composition.Insensitive to impurities with the same elemental composition, does not provide information on the nature of the impurities.

Hypothetical Purity Data for this compound (Batch XYZ):

MethodPurity (%)Standard Deviation (%)Notes
¹H qNMR 99.20.1Determined using maleic anhydride as an internal standard.
HPLC (UV) 98.50.3Purity based on the area percentage of the main peak. Does not account for non-UV active impurities.
Elemental Analysis C: 65.80 (65.90), H: 4.60 (4.61)-Theoretical values in parentheses. Good agreement but does not rule out isomeric impurities.

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.

1. Materials and Instrumentation:

  • Analyte: this compound (C₃₆H₃₀Sn₂)

  • Internal Standard: Maleic anhydride (highly pure, stable, with sharp singlets in a clean region of the spectrum)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of producing sharp, well-resolved spectra.

  • Analytical Balance: Capable of weighing to ±0.01 mg.

  • Volumetric Glassware: Calibrated and clean.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (maleic anhydride) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard. A value of 30 seconds is recommended to ensure full relaxation.

  • Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.

  • Acquisition Time: At least 3 seconds to ensure good digital resolution.

  • Spectral Width: Sufficient to cover all signals of interest (e.g., -1 to 10 ppm).

4. Data Processing and Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID) with a small amount of line broadening (e.g., 0.3 Hz).

  • Phase the spectrum carefully.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the aromatic protons (phenyl groups) will appear in the range of ~7.0-8.0 ppm. For maleic anhydride, the two olefinic protons will appear as a singlet around 7.1 ppm (ensure no overlap with analyte signals).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the Workflow and Logic

To better illustrate the experimental and logical frameworks, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in CDCl3 weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up qNMR parameters (d1, ns) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Signals phase_cal->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Value

Caption: Experimental workflow for qNMR purity determination.

qNMR_Advantages cluster_advantages Key Advantages cluster_comparison Comparison to Alternatives qNMR qNMR primary_method Primary Method qNMR->primary_method accuracy High Accuracy qNMR->accuracy versatility Versatility qNMR->versatility structure Structural Info qNMR->structure hplc HPLC (Requires Specific Standards) primary_method->hplc Superiority ea Elemental Analysis (Insensitive to Isomers) structure->ea Superiority

Caption: Logical advantages of qNMR for purity analysis.

Conclusion

For the validation of this compound purity, quantitative NMR spectroscopy offers significant advantages over traditional methods like HPLC and elemental analysis. Its nature as a primary analytical method, coupled with high accuracy and the ability to provide structural information, makes it an invaluable tool for researchers and professionals in drug development. By following a well-defined experimental protocol, qNMR can deliver reliable and reproducible purity data, ensuring the quality and integrity of the chemical entity.

References

Spectroscopic comparison between Hexaphenyldistannane and its synthetic precursors.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison between the organometallic compound Hexaphenyldistannane and its synthetic precursors, Triphenyltin Chloride and Triphenyltin Hydride, reveals distinct spectral signatures that are pivotal for reaction monitoring and product characterization. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside meticulous experimental protocols for their synthesis.

This comparative analysis is essential for researchers in organometallic chemistry, materials science, and drug development, offering a clear framework for identifying and differentiating these tin compounds. The successful synthesis of this compound from its precursors is critically dependent on monitoring the transformation of key functional groups, a task readily accomplished through the spectroscopic techniques detailed herein.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, Triphenyltin Chloride, and Triphenyltin Hydride.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Triphenyltin Chloride 7.42 - 7.68Multiplet15HPhenyl protons
Triphenyltin Hydride 7.25 - 7.65Multiplet15HPhenyl protons
5.51Singlet1HSn-H
This compound 7.20 - 7.50Multiplet30HPhenyl protons
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppmAssignment
Triphenyltin Chloride 137.4, 136.9, 129.3, 128.7Phenyl carbons
Triphenyltin Hydride 137.6, 137.2, 128.9, 128.4Phenyl carbons
This compound 138.5, 137.1, 128.5, 128.2Phenyl carbons
Table 3: Infrared (IR) Spectroscopic Data
CompoundKey Absorptions (cm⁻¹)Assignment
Triphenyltin Chloride ~3060, ~1480, ~1430, ~1075, ~995, ~730, ~695Phenyl C-H and C=C stretching and bending
Triphenyltin Hydride ~3060, ~1480, ~1430, ~1075, ~995, ~730, ~695Phenyl C-H and C=C stretching and bending
1840 Sn-H stretch (characteristic)
This compound ~3060, ~1480, ~1430, ~1075, ~995, ~730, ~695Phenyl C-H and C=C stretching and bending
Table 4: Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
Triphenyltin Chloride 386 (for ³⁵Cl), 388 (for ³⁷Cl)351 ([M-Cl]⁺), 273 ([Ph₂Sn]⁺), 197 ([PhSn]⁺), 120 ([Sn]⁺), 77 ([Ph]⁺)
Triphenyltin Hydride 352351 ([M-H]⁺), 273 ([Ph₂Sn]⁺), 197 ([PhSn]⁺), 120 ([Sn]⁺), 77 ([Ph]⁺)
This compound 702351 ([Ph₃Sn]⁺), 273 ([Ph₂Sn]⁺), 197 ([PhSn]⁺), 120 ([Sn]⁺), 77 ([Ph]⁺)

Experimental Protocols

Synthesis of Triphenyltin Hydride from Triphenyltin Chloride

Materials:

  • Triphenyltin Chloride (Ph₃SnCl)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether

  • Distilled Water

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • A solution of Triphenyltin Chloride (19.28 g, 50 mmol) in 100 mL of anhydrous diethyl ether is prepared in a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • In a separate flask, a suspension of Lithium Aluminum Hydride (0.95 g, 25 mmol) in 50 mL of anhydrous diethyl ether is prepared.

  • The LiAlH₄ suspension is added dropwise to the stirred solution of Triphenyltin Chloride at room temperature over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

  • The reaction is then carefully quenched by the slow, dropwise addition of 10 mL of distilled water.

  • The resulting mixture is filtered to remove the inorganic salts.

  • The ethereal solution is transferred to a separatory funnel and washed twice with 50 mL of distilled water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Triphenyltin Hydride.

  • The product can be further purified by vacuum distillation.

Synthesis of this compound from Triphenyltin Hydride

Materials:

  • Triphenyltin Hydride (Ph₃SnH)

  • Pyridine

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Triphenyltin Hydride (17.55 g, 50 mmol) is dissolved in 100 mL of anhydrous toluene in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • A catalytic amount of pyridine (approximately 0.5 mL) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure to yield a solid residue.

  • The crude product is recrystallized from a mixture of benzene and ethanol to afford pure this compound as white crystals.

Visualizing the Synthetic Pathway

The synthesis of this compound from Triphenyltin Chloride proceeds through the formation of the key intermediate, Triphenyltin Hydride. This two-step process can be visualized as follows:

Synthesis_Pathway Triphenyltin_Chloride Triphenyltin Chloride (Ph₃SnCl) Triphenyltin_Hydride Triphenyltin Hydride (Ph₃SnH) Triphenyltin_Chloride->Triphenyltin_Hydride   LiAlH₄, Et₂O    This compound This compound (Ph₃Sn-SnPh₃) Triphenyltin_Hydride->this compound   Pyridine, Toluene, Δ   

Synthetic pathway from Triphenyltin Chloride to this compound.

This guide provides the essential spectroscopic data and detailed experimental procedures to aid researchers in the synthesis and characterization of this compound and its precursors. The distinct spectroscopic features, particularly the Sn-H stretch in the IR spectrum of Triphenyltin Hydride, serve as a reliable indicator for monitoring the progress of these important organometallic reactions.

A Comparative Analysis of Organostannane Reactivity in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Stille cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. The reaction's tolerance for a wide variety of functional groups and the stability of the organostannane reagents have cemented its place in the synthetic chemist's toolbox. However, the reactivity of organostannanes can vary significantly depending on the nature of the organic group attached to tin. This guide provides an objective comparison of the performance of various organostannanes in the Stille cross-coupling reaction, supported by experimental data, to aid in the selection of the optimal reagent and reaction conditions.

The Stille reaction, discovered by John Kenneth Stille, involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide.[1] The general reactivity trend for the transfer of the organic group from the organostannane is: alkynyl > vinyl > aryl > allyl ≈ benzyl > alkyl.[2] This guide will delve into the relative reactivity of these different classes of organostannanes, the influence of reaction conditions, and provide detailed experimental protocols.

Comparative Performance of Organostannanes

The efficiency of the Stille cross-coupling reaction is highly dependent on the type of organostannane used. The following table summarizes the general reactivity and typical yields observed for different classes of organostannanes in their coupling with various organic halides.

Organostannane ClassOrganic Halide/TriflateCatalyst/LigandAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Alkynylstannane Aryl IodidePd(PPh₃)₂Cl₂NoneEt₃N80293[3]
Vinylstannane Aryl IodidePd(PPh₃)₄CuIDMF233.595[4]
Arystannane Aryl BromidePd(OAc)₂/PCy₃CsFNoneAmbient-High[5]
Allylstannane Aryl Halide----Moderate-High-[1]
Alkylstannane Aryl Halide-Fluoride Source--Moderate[6]

Note: Yields are highly substrate and condition dependent. This table provides a general comparison based on literature examples.

The Catalytic Cycle and Key Reaction Steps

The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Stille_Catalytic_Cycle cluster_reactants cluster_products Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-X R1-X R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation R2-SnR3 R2-SnR3 R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 X-SnR3 X-SnR3

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The transmetalation step, where the organic group is transferred from the tin atom to the palladium center, is often the rate-determining step.[7] The reactivity of the organostannane directly influences the efficiency of this step.

Experimental Protocols

The following are representative experimental protocols for the Stille cross-coupling reaction with different classes of organostannanes.

General Experimental Workflow

The general workflow for a Stille coupling experiment is outlined below. It is crucial to perform these reactions under an inert atmosphere to prevent the degradation of the catalyst and reagents.

Experimental_Workflow start Start reagents Combine organic halide, solvent, and additives in a flame-dried flask. start->reagents degas Degas the mixture (e.g., with argon or nitrogen). reagents->degas catalyst Add palladium catalyst and ligand. degas->catalyst stannane Add organostannane. catalyst->stannane heat Heat the reaction mixture to the desired temperature. stannane->heat monitor Monitor reaction progress (TLC, GC/MS, LC/MS). heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the product by column chromatography. workup->purify end End purify->end

Caption: A general experimental workflow for a Stille cross-coupling reaction.

Protocol 1: Coupling of an Aryl Iodide with an Alkynylstannane[3]

This protocol describes the synthesis of an arylalkyne from an aryl iodide and a tetraalkynylstannane.

  • Reagents:

    • Aryl iodide (1.0 equiv)

    • Tetraalkynylstannane (0.25 equiv)

    • Pd(PPh₃)₂Cl₂ (2 mol%)

    • Triethylamine (solvent)

  • Procedure:

    • To a reaction vessel under an argon atmosphere, add the aryl iodide and triethylamine.

    • Add the tetraalkynylstannane and the Pd(PPh₃)₂Cl₂ catalyst.

    • Heat the reaction mixture to 80 °C and stir for 2 hours.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling of an Allylic Bromide with a Vinylstannane using a Copper(I) Catalyst[4]

This protocol demonstrates a palladium-free Stille coupling using a copper(I) catalyst.

  • Reagents:

    • Allylic bromide (1.0 equiv)

    • Vinylstannane (1.2 equiv)

    • CuI (5 mol%)

    • Cs₂CO₃ (2.0 equiv)

    • DMF (solvent)

  • Procedure:

    • In a reaction flask, combine the allylic bromide, vinylstannane, CuI, and Cs₂CO₃ in DMF.

    • Stir the mixture at room temperature for 3.5 hours.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography.

Protocol 3: Solvent-Free Coupling of an Aryl Halide with an Arylstannane[5]

This protocol highlights an environmentally friendly approach to the Stille coupling.

  • Reagents:

    • Aryl halide (1.0 equiv)

    • Arylstannane (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • PCy₃ (4 mol%)

    • CsF (2.0 equiv)

  • Procedure:

    • In a reaction vial, combine the aryl halide, arylstannane, Pd(OAc)₂, PCy₃, and CsF.

    • Stir the mixture at room temperature under air.

    • Monitor the reaction until the starting material is consumed.

    • Directly purify the reaction mixture by column chromatography to obtain the biaryl product.

The Role of Additives: The Copper(I) Effect

The addition of copper(I) salts, particularly copper(I) iodide (CuI), has been shown to significantly accelerate the rate of Stille coupling reactions, often by a factor of >10³.[1] This "copper effect" is particularly beneficial for couplings involving less reactive organostannanes or for sterically hindered substrates.[8] The proposed role of CuI involves a transmetalation with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium complex.[8]

The following table illustrates the dramatic effect of CuI on the yield of a carbonylative Stille coupling.[9]

EntryAdditive (mol%)Yield (%)
1None25
2CuI (35)82

Conclusion

The choice of organostannane is a critical factor in the success of a Stille cross-coupling reaction. Alkynyl- and vinylstannanes are generally the most reactive, followed by aryl-, allyl-, and benzylstannanes, with alkylstannanes being the least reactive. The reactivity can be significantly enhanced through the judicious use of additives, such as copper(I) iodide, and by optimizing the palladium catalyst and ligands. The provided experimental protocols offer a starting point for a variety of Stille coupling reactions. By understanding the relative reactivity of different organostannanes and the factors that influence the reaction, researchers can effectively utilize this powerful synthetic tool in the synthesis of complex molecules for a wide range of applications, including drug discovery and materials science.

References

Hexaphenyldistannane: A Superior Photochemical Precursor for Triphenyltin Radicals in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of reagents is a critical decision that balances efficiency, selectivity, and safety. In the realm of radical chemistry, organotin compounds have long been pivotal. This guide provides a comprehensive comparison of Hexaphenyldistannane with other common organotin compounds, highlighting its advantages as a clean and efficient photochemical source of triphenyltin radicals.

This compound ((C₆H₅)₃Sn-Sn(C₆H₅)₃) distinguishes itself from other organotin reagents, not as a direct participant in reactions like Stille coupling, but as a precursor for the in situ generation of triphenyltin radicals ( (C₆H₅)₃Sn• ) through photolysis. This characteristic offers distinct advantages in terms of reaction control and specificity, particularly in radical-mediated transformations.

At a Glance: this compound vs. Other Organotin Reagents

FeatureThis compoundTributyltin Hydride (Bu₃SnH)Trimethyltin Chloride (Me₃SnCl)
Primary Function Photochemical radical initiatorHydrogen atom donor, radical chain carrierPrecursor for other organostannanes
Radical Generation Clean photolytic cleavage to 2 eq. of (C₆H₅)₃Sn•Thermal initiation (e.g., with AIBN)Not a direct radical source
Reaction Control High temporal and spatial control via lightLess precise, temperature-dependentN/A
Byproducts Primarily tetraphenyltin and other tin compoundsTributyltin halides/sulfidesDepends on subsequent reaction
Toxicity HighHigh, significant concernHigh

Superior Control in Radical Reactions

The primary advantage of this compound lies in its ability to initiate radical reactions under mild, photochemical conditions. Unlike thermally initiated reactions using reagents like tributyltin hydride in conjunction with azobisisobutyronitrile (AIBN), photolysis of this compound allows for precise control over the timing and location of radical generation. This is particularly advantageous in complex syntheses where sensitive functional groups may be present.

The generation of triphenyltin radicals from this compound proceeds via the homolytic cleavage of the Sn-Sn bond upon UV irradiation.

G cluster_0 Photolysis of this compound This compound Ph₃Sn-SnPh₃ TriphenyltinRadical 2 Ph₃Sn• This compound->TriphenyltinRadical hν (UV light)

Caption: Photochemical generation of triphenyltin radicals.

This clean and efficient generation of radicals can then initiate a variety of transformations, such as radical cyclizations, which are powerful methods for the construction of carbocyclic and heterocyclic ring systems.

Experimental Protocol: Radical Cyclization Initiated by this compound

While direct comparative studies are limited, a general protocol for a radical cyclization reaction using this compound as a photoinitiator can be outlined. This can be contrasted with a typical procedure using the more common tributyltin hydride/AIBN system.

Objective: To effect the 5-exo-trig radical cyclization of a 1,6-enyne.

Method 1: Photochemical Initiation with this compound

  • Materials: 1,6-enyne substrate, this compound, degassed solvent (e.g., benzene or toluene).

  • Apparatus: Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp).

  • Procedure:

    • In a quartz reaction vessel, dissolve the 1,6-enyne substrate and a stoichiometric amount of this compound in the degassed solvent.

    • Irradiate the solution with the UV lamp at room temperature while stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the product by column chromatography to remove tin byproducts.

Method 2: Thermal Initiation with Tributyltin Hydride and AIBN

  • Materials: 1,6-enyne substrate, tributyltin hydride, AIBN, degassed solvent (e.g., benzene or toluene).

  • Apparatus: Round-bottom flask equipped with a condenser and magnetic stirrer, heating mantle.

  • Procedure:

    • In the round-bottom flask, dissolve the 1,6-enyne substrate in the degassed solvent.

    • Add tributyltin hydride (typically 1.1-1.5 equivalents) and a catalytic amount of AIBN.

    • Heat the reaction mixture to reflux (typically 80-110 °C) with stirring.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the product by column chromatography. The removal of tin byproducts can be challenging.

G cluster_workflow Experimental Workflow: Radical Cyclization cluster_conditions Initiation Conditions start Start reactants Dissolve Substrate & Initiator start->reactants reaction Initiate Reaction reactants->reaction monitor Monitor Progress (TLC/GC) reaction->monitor photo Photochemical (this compound) UV light, Room Temp. reaction->photo thermal Thermal (Bu₃SnH/AIBN) Heat (80-110 °C) reaction->thermal monitor->reaction Incomplete workup Workup & Purification monitor->workup Complete product Isolated Product workup->product

Caption: Generalized workflow for radical cyclization.

Toxicity and Environmental Considerations

A significant drawback of organotin compounds is their toxicity.[1] this compound is classified as highly toxic if inhaled, swallowed, or in contact with skin. Similarly, tributyltin and trimethyltin compounds are known for their high toxicity.[1] The persistent nature of organotin byproducts in reaction mixtures also poses environmental concerns and purification challenges. The choice to use any organotin reagent, including this compound, necessitates stringent safety protocols and careful consideration of waste disposal. The exploration of tin-free alternatives, such as silanes and germanium-based reagents, is an active area of research aimed at mitigating these risks.[2][3]

Conclusion

The primary advantage of this compound over other organotin compounds lies in its utility as a photochemical radical initiator. This allows for mild reaction conditions and precise control over radical generation, which can be beneficial for complex and sensitive substrates. However, its high toxicity is a major consideration, aligning it with the general concerns surrounding organotin chemistry. For researchers requiring fine control over radical initiation and for whom photochemical methods are feasible, this compound presents a valuable, albeit hazardous, tool in the synthetic organic chemist's arsenal. The ongoing development of less toxic alternatives remains a critical goal for sustainable chemical synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Electrochemical Behavior of Hexaphenyldistannane and Related Organometallics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical behavior of this compound (Ph₃Sn-SnPh₃) and its Group 14 analogues: hexaphenyldisilane (Ph₃Si-SiPh₃), hexaphenyldigermane (Ph₃Ge-GePh₃), and hexaphenyldilead (Ph₃Pb-PbPh₃). The electrochemical properties of these organometallic compounds are crucial for understanding their electron transfer capabilities, which is relevant in various applications, including catalysis and materials science.

Comparative Electrochemical Data

The following table summarizes the available quantitative data for the oxidation and reduction potentials of this compound and its related organometallic compounds. The data has been compiled from various electrochemical studies, primarily utilizing cyclic voltammetry. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented values should be considered in the context of their respective sources.

Compound NameFormulaOxidation Potential (Epa vs. Ref)Reduction Potential (Epc vs. Ref)Solvent/ElectrolyteReference Electrode
Hexaphenyldisilane Ph₃Si-SiPh₃~ +1.4 VIrreversible reductionCH₂Cl₂ / [n-Bu₄N]ClO₄Ag/AgCl
Hexaphenyldigermane Ph₃Ge-GePh₃~ +1.2 VIrreversible reductionCH₂Cl₂ / [n-Bu₄N]ClO₄Ag/AgCl
This compound Ph₃Sn-SnPh₃~ +1.0 VIrreversible reductionCH₂Cl₂ / [n-Bu₄N]ClO₄Ag/AgCl
Hexaphenyldilead Ph₃Pb-PbPh₃Not readily availableNot readily available--

Experimental Protocols: Cyclic Voltammetry

The following is a generalized experimental protocol for determining the electrochemical behavior of organometallic compounds like this compound using cyclic voltammetry.

1. Materials and Reagents:

  • Working Electrode: Glassy carbon electrode (GCE) or platinum button electrode.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

  • Counter Electrode: Platinum wire or graphite rod.

  • Solvent: Dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or tetrahydrofuran (THF), freshly distilled and deoxygenated.

  • Supporting Electrolyte: Tetrabutylammonium perchlorate ([n-Bu₄N]ClO₄) or tetrabutylammonium hexafluorophosphate ([n-Bu₄N]PF₆), dried under vacuum before use.

  • Analyte: this compound or other organometallic compounds of interest (typically 1-5 mM concentration).

  • Inert Gas: High-purity nitrogen or argon.

2. Electrode Preparation:

  • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

  • Rinse the electrode thoroughly with distilled water and then with the solvent to be used in the experiment.

  • Dry the electrode under a stream of inert gas.

3. Electrochemical Cell Setup:

  • Assemble the three-electrode system in an electrochemical cell.

  • Add the analyte solution containing the supporting electrolyte to the cell.

  • Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

4. Cyclic Voltammetry Measurement:

  • Connect the electrodes to a potentiostat.

  • Set the initial and final potentials to a range where no faradaic processes are expected to occur.

  • Set the switching potential to scan through the expected redox events of the analyte.

  • Choose an appropriate scan rate (e.g., 100 mV/s). A range of scan rates should be investigated to study the reversibility of the redox processes.

  • Record the cyclic voltammogram.

5. Data Analysis:

  • Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) from the voltammogram.

  • Calculate the formal reduction potential (E°') as the average of Epa and Epc for reversible processes.

  • Measure the peak currents (ipa and ipc).

  • Analyze the peak separation (ΔEp = Epa - Epc) and the ratio of peak currents (ipa/ipc) to assess the reversibility of the electron transfer.

Visualizing Electrochemical Trends

The following diagram illustrates the expected trend in the ease of oxidation for the hexaphenyl-dimetallanes of Group 14 elements. This trend is based on the decreasing electronegativity and ionization potential of the central metal atom as one moves down the group.

Electrochemical_Trend Si Ph₃Si-SiPh₃ Ge Ph₃Ge-GePh₃ Si->Ge Easier Sn Ph₃Sn-SnPh₃ Ge->Sn Easier Pb Ph₃Pb-PbPh₃ Sn->Pb Easier

Caption: Trend in the ease of oxidation for hexaphenyl-dimetallanes.

This guide provides a foundational understanding of the electrochemical behavior of this compound in comparison to its lighter and heavier congeners. Further research with consistent experimental conditions is necessary for a more precise quantitative comparison.

A Comparative Guide to Palladium Catalysts in Stille Coupling with Hexaphenyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical component of this reaction is the palladium catalyst, which, in conjunction with various ligands, dictates the reaction's success. This guide provides an objective comparison of the performance of common palladium catalysts in reactions involving hexaphenyldistannane, a widely used tin reagent. The information presented herein is supported by a synthesis of available experimental data and established mechanistic understanding.

Performance Comparison of Palladium Catalysts

The choice of palladium precursor and associated ligands significantly impacts the yield, reaction rate, and overall efficiency of the Stille coupling. Below is a summary of the performance of commonly employed palladium catalysts in reactions analogous to those with this compound. The data represents typical outcomes and may vary based on specific substrates and reaction conditions.

Palladium Catalyst PrecursorLigand(s)Typical Catalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Pd(PPh₃)₄ Triphenylphosphine1 - 52 - 1285 - 9820 - 100~10
Pd₂(dba)₃ Triphenylphosphine or other phosphine ligands0.5 - 21 - 890 - 9950 - 200~25
Pd(OAc)₂ Phosphine or N-heterocyclic carbene (NHC) ligands1 - 34 - 2470 - 9530 - 90~5
[PdCl₂(PPh₃)₂] Triphenylphosphine2 - 56 - 1880 - 9220 - 50~4

Note: Turnover Number (TON) is calculated as moles of product per mole of catalyst. Turnover Frequency (TOF) is the TON per unit of time. These values are highly dependent on the specific reaction conditions and substrate electronics. The data presented is illustrative for comparison purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for evaluating and comparing catalyst performance. Below are representative methodologies for a Stille cross-coupling reaction using this compound with different palladium catalysts.

General Procedure using Pd(PPh₃)₄

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added the aryl halide (1.0 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv of phenyl groups), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%). Anhydrous and degassed solvent (e.g., toluene or DMF, 5 mL) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and washed with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Procedure for in situ Catalyst Generation with Pd₂(dba)₃

In a flame-dried Schlenk flask under an inert atmosphere, Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and the desired phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%) are dissolved in anhydrous, degassed solvent (5 mL). The mixture is stirred at room temperature for 15-20 minutes to allow for the formation of the active Pd(0) complex. The aryl halide (1.0 mmol, 1.0 equiv) and this compound (0.6 mmol, 1.2 equiv of phenyl groups) are then added. The reaction is heated and worked up as described in the general procedure.

Procedure using Pd(OAc)₂ as a Precursor

To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine or NHC ligand (0.04-0.08 mmol, 4-8 mol%). Add the anhydrous, degassed solvent (5 mL) and stir the mixture. In a separate flask, dissolve the aryl halide (1.0 mmol, 1.0 equiv) and this compound (0.6 mmol, 1.2 equiv of phenyl groups) in the same solvent. Add the substrate solution to the catalyst mixture. The reaction is then heated and worked up following the general procedure. Note that an initial induction period may be observed as the Pd(II) is reduced to the active Pd(0) species.

Visualizing the Process: Diagrams

To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Aryl Halide, This compound, & Palladium Catalyst solvent Add Anhydrous, Degassed Solvent reagents->solvent heating Heat and Stir under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench (aq. KF) monitoring->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, & Purify extract->purify product Purified Product purify->product Stille_Catalytic_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) pd2_trans->r1r2 xsn X-Sn(Ph)₃ pd2_trans->xsn r1x R¹-X (Aryl Halide) r1x->pd2_ox r2sn R²-Sn(Ph)₃ (from this compound) r2sn->pd2_trans

Safety Operating Guide

Proper Disposal of Hexaphenyldistannane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hexaphenyldistannane is an organotin compound that requires specialized handling and disposal due to its significant health and environmental hazards. Adherence to strict safety protocols is essential to mitigate risks in a laboratory setting. This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound and associated contaminated materials, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Profile of this compound

This compound is classified as highly toxic and environmentally hazardous. All personnel handling this compound must be thoroughly familiar with its safety data sheet (SDS) before commencing any work.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Inhalation Category 2: Fatal if inhaled.[1][2]P260, P271, P284, P304+P340, P310
Acute Toxicity, Dermal Category 3: Toxic in contact with skin.[1][2]P280, P302+P352, P310, P361+P364
Acute Toxicity, Oral Category 3: Toxic if swallowed.[1][2]P264, P270, P301+P310, P330
Hazardous to the Aquatic Environment Category 1 (Acute & Chronic): Very toxic to aquatic life with long-lasting effects.[1][2]P273, P391, P501

Immediate Safety and Handling Protocols

Prior to handling or preparing for disposal, ensure all necessary personal protective equipment (PPE) is worn and emergency procedures are understood.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., Viton/Butyl).

  • Eye Protection: Tightly fitting safety goggles and a face shield.[3]

  • Body Protection: A lab coat or chemical-resistant apron. For larger quantities or spill cleanup, impervious clothing is required.[3]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If exposure limits may be exceeded, a full-face respirator is necessary.[3]

Handling Precautions:

  • Always handle this compound within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]

  • Avoid the formation of dust.[1][2]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or using toilet facilities.[4]

  • Do not mix organotin waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5][6]

Step-by-Step Disposal and Decontamination Procedures

All materials contaminated with this compound, including the compound itself, reaction byproducts, and disposable labware, are considered hazardous waste.[5][6]

Protocol 1: Disposal of this compound Waste

Objective: To safely collect, label, and store this compound waste for professional disposal.

Methodology:

  • Waste Segregation: At the point of generation, designate a specific, compatible container for all this compound waste. This includes excess reagent, contaminated solvents, and any materials used for cleaning spills.[5][6]

  • Container Selection: Use a clearly labeled, sealed container made of a compatible material (e.g., metal or plastic) that will not react with the waste.[7] The container must be in good condition, with no leaks or cracks.[8]

  • Labeling: Affix a "Hazardous Waste" label to the container.[8] The label must clearly state "this compound Waste" or "Organotin Waste" and list all chemical constituents and their approximate concentrations.[7][8]

  • Storage: Keep the waste container tightly closed except when adding waste.[8] Store the sealed container in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment is recommended to prevent the spread of material in case of a leak.[8]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8] Do not attempt to dispose of this material through standard trash or down the drain.[1][8] All disposal must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][4]

Protocol 2: Decontamination of Laboratory Glassware

Objective: To safely decontaminate glassware that has been in contact with this compound.

Methodology:

  • Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., toluene or hexanes) to remove the bulk of the organotin residue. Collect this solvent rinse as hazardous waste.

  • Oxidative Soak: Prepare a decontamination bath in a designated container within the fume hood. An effective method is to soak the glassware in a strong oxidizing agent, such as a bleach solution or nitric acid, which converts the organotin to less toxic inorganic tin compounds.[5]

  • Soaking and Rinsing: Allow the glassware to soak for a sufficient period as recommended by your institution's safety guidelines. Afterward, carefully remove the glassware and rinse it thoroughly with deionized water.

  • Final Cleaning: The glassware can now be washed using standard laboratory procedures.

  • Bath Disposal: The decontamination bath (bleach or acid) is now contaminated and must be disposed of as hazardous waste.[5]

Emergency Procedures: Spill Management

Objective: To safely manage and clean a small spill of this compound within a chemical fume hood.

Methodology:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[5]

  • Ensure Ventilation: Maintain operation of the fume hood.

  • Containment: Wearing appropriate PPE, carefully sweep up the solid material. Avoid creating dust.[1][2]

  • Collection: Shovel the spilled material into a designated, labeled container for hazardous waste disposal.[1][2]

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials (e.g., wipes, absorbent pads) must be collected and disposed of as hazardous waste.[6]

  • Reporting: Report the spill to your laboratory supervisor and EHS office as per institutional policy.

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Preparation cluster_2 Interim Storage cluster_3 Final Disposal A This compound Used in Experiment B Generate Waste (Excess Reagent, Contaminated Items) A->B C Select Compatible Hazardous Waste Container B->C D Label Container: 'Hazardous Waste - Organotin' List Contents C->D E Securely Seal Container D->E F Store in Designated, Ventilated, & Secure Area E->F G Use Secondary Containment F->G H Contact Institutional EHS for Waste Pickup G->H I Professional Disposal at Approved Facility H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Hexaphenyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Hexaphenyldistannane, a compound that requires careful management due to its significant health hazards. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

This compound is classified as a hazardous chemical that can be fatal if inhaled and is toxic if swallowed or in contact with skin.[1][2][3] It is also very toxic to aquatic life, necessitating stringent disposal protocols.[1][2]

Occupational Exposure Limits

While specific exposure limits for this compound are not individually established, it falls under the category of organotin compounds. Regulatory bodies have set the following exposure limits for this class of chemicals.

Regulatory BodyExposure Limit TypeValue (as Sn)
OSHAPEL (8-hr TWA)0.1 mg/m³
NIOSHREL (10-hr TWA)0.1 mg/m³
ACGIHTLV (8-hr TWA)0.1 mg/m³
NIOSHIDLH25 mg/m³

Data sourced from OSHA, NIOSH, and ACGIH guidelines for organotin compounds.[1][2][4][5] PEL: Permissible Exposure Limit TWA: Time-Weighted Average REL: Recommended Exposure Limit TLV: Threshold Limit Value IDLH: Immediately Dangerous to Life or Health

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Best Practices
Respiratory Full-face respirator with appropriate cartridgesA full-face respirator is recommended if exposure limits are likely to be exceeded or if irritation is experienced. Use in a well-ventilated area, preferably within a chemical fume hood.[2]
Hands Chemical-resistant glovesSpecific breakthrough time data for this compound is not available. Select gloves (e.g., nitrile, neoprene) based on the solvent being used and consult the manufacturer's compatibility charts. Double gloving is recommended.
Eyes/Face Safety goggles and face shieldWear tightly fitting safety goggles. A face shield provides an additional layer of protection against splashes.
Body Protective clothingA lab coat is standard. For tasks with a higher risk of splashes or dust generation, chemical-resistant coveralls are recommended.[2]

Safe Handling and Disposal Workflow

The following diagram illustrates the step-by-step process for the safe handling of this compound, from preparation to disposal.

Hexaphenyldistannane_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling prep_sds Review Safety Data Sheet prep_sds->prep_ppe handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon Experiment Complete cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe dispose_liquid Dispose of Liquid Waste in Labeled Hazardous Waste Container cleanup_decon->dispose_liquid dispose_sharp Dispose of Contaminated Sharps in Puncture-Proof Container cleanup_decon->dispose_sharp dispose_solid Dispose of Solid Waste in Labeled Hazardous Waste Container cleanup_ppe->dispose_solid Segregate Waste

References

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